molecular formula C18H18N2O B2810173 2-cyano-N-(3,3-diphenylpropyl)acetamide CAS No. 313392-60-8

2-cyano-N-(3,3-diphenylpropyl)acetamide

Cat. No.: B2810173
CAS No.: 313392-60-8
M. Wt: 278.355
InChI Key: WXJANFDJSGONRH-UHFFFAOYSA-N
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Description

2-cyano-N-(3,3-diphenylpropyl)acetamide is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(3,3-diphenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-13-11-18(21)20-14-12-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-12,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJANFDJSGONRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-cyano-N-(3,3-diphenylpropyl)acetamide CAS 313392-60-8

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 2-Cyano-N-(3,3-diphenylpropyl)acetamide (CAS 313392-60-8) in Medicinal Chemistry: A Technical Guide to Scaffold Diversification and Target Engagement

Executive Summary

In modern drug discovery, the selection of highly versatile, bifunctional building blocks is critical for the rapid generation of structurally diverse screening libraries. This compound (CAS 313392-60-8) represents a highly privileged synthetic intermediate that bridges two distinct pharmacological paradigms[1]. By fusing the highly reactive cyanoacetamide core—a cornerstone of multicomponent reactions (MCRs) and kinase inhibitor design—with the bulky, lipophilic 3,3-diphenylpropyl moiety known for G-protein-coupled receptor (GPCR) and ion channel anchoring, this molecule serves as a premier starting point for lead generation[2][3].

This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and biological applications of CAS 313392-60-8 for researchers and drug development professionals.

Structural Deconstruction & Pharmacophore Mapping

The utility of CAS 313392-60-8 lies in its dual-domain architecture, which allows scientists to independently tune target affinity and physicochemical properties.

  • The Lipophilic Anchor (3,3-Diphenylpropyl Group): The 3,3-diphenylpropyl moiety is a well-established pharmacophore in medicinal chemistry. Its bulky, highly hydrophobic nature allows it to penetrate deep into the transmembrane helical bundles of Class A and Class C GPCRs[4]. Historically, this moiety has been utilized in the development of calcium channel blockers (e.g., fendiline) and positive allosteric modulators of GABAB receptors[3]. The dual phenyl rings participate in robust

    
     stacking and hydrophobic interactions within receptor binding pockets.
    
  • The Reactive Synthon (Cyanoacetamide Core): The cyanoacetamide functional group is a highly tractable scaffold featuring an active methylene (

    
    ) flanked by electron-withdrawing cyano (
    
    
    
    ) and carbonyl (
    
    
    ) groups[2]. This high acidity facilitates rapid deprotonation, making it an ideal substrate for Knoevenagel condensations and the synthesis of heteroannulated pyrimidines, pyridines, and thiazoles[5]. Furthermore, the cyano group can act as a hydrogen bond acceptor or a metal-chelating moiety in the ATP-binding site of kinases.

SynthesisWorkflow A 3,3-Diphenylpropylamine (Hydrophobic Anchor) C Amidation Reaction (Toluene, Reflux, 12h) A->C B Ethyl Cyanoacetate (Reactive Synthon) B->C D This compound CAS: 313392-60-8 C->D E Knoevenagel Condensation (Aldehydes, Base Catalyst) D->E F Multicomponent Reactions (MCRs) D->F G α,β-Unsaturated Derivatives (Kinase Inhibitors) E->G H Heteroannulated Pyrimidines (GPCR Modulators) F->H

Fig 1: Synthetic workflow and downstream diversification of CAS 313392-60-8.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the synthesis of CAS 313392-60-8 and its subsequent downstream diversification.

Protocol A: Synthesis of this compound

Causality & Rationale: The amidation of ethyl cyanoacetate with primary amines is thermodynamically driven by the expulsion of ethanol. Toluene is selected as the solvent because its boiling point (110°C) allows for the azeotropic removal of ethanol, pushing the equilibrium strictly toward the amide product and preventing reverse solvolysis.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 3,3-diphenylpropylamine (1.0 eq, 10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add ethyl cyanoacetate (1.2 eq, 12 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 110–115°C). Monitor the collection of ethanol in the Dean-Stark trap. Continue refluxing for 8–12 hours until TLC (Eluent: Hexane/Ethyl Acetate 1:1) indicates the complete consumption of the primary amine.

  • Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove toluene and excess ethyl cyanoacetate.

  • Purification: Recrystallize the crude residue from a mixture of ethanol and water to yield the pure white crystalline solid (CAS 313392-60-8).

  • Analytical Validation:

    • 1H NMR (400 MHz, CDCl3): Look for the critical active methylene singlet at

      
       ~3.5 ppm. The diphenyl methine proton should appear as a triplet at 
      
      
      
      ~4.0 ppm, and the aromatic protons as a multiplet at
      
      
      7.1–7.3 ppm.
    • LC-MS: Confirm the

      
       mass peak at 
      
      
      
      279.1.
Protocol B: Downstream Knoevenagel Condensation

Causality & Rationale: The active methylene of CAS 313392-60-8 is highly susceptible to base-catalyzed condensation with aromatic aldehydes. Using a catalytic amount of piperidine in ethanol facilitates the formation of an iminium ion intermediate, drastically accelerating the formation of


-unsaturated cyanoacetamides, which are potent electrophiles for covalent kinase inhibition[5].

Mechanistic Pathways & Target Engagement

Derivatives synthesized from CAS 313392-60-8 are primarily evaluated against two major target classes:

1. GPCR Allosteric Modulation: The 3,3-diphenylpropyl tail is a structural hallmark of ligands that bind to the allosteric sites of Family 3 GPCRs (such as the GABAB receptor or Calcium-Sensing Receptors)[3]. By anchoring into the lipophilic pockets of the heptahelical transmembrane domain, these compounds can stabilize the active conformation of the receptor, potentiating the effects of endogenous ligands (e.g., GABA) and modulating downstream intracellular calcium or cAMP levels[6].

2. Kinase Inhibition: When the cyanoacetamide core is cyclized into a pyrimidine or condensed into an acrylamide, it mimics the purine ring of ATP. The cyano nitrogen frequently engages the hinge region of the kinase via hydrogen bonding, while the bulky diphenylpropyl group extends into the hydrophobic selectivity pocket (often the DFG-out allosteric site), providing high target selectivity[2].

GPCRPathway Ligand Diphenylpropyl Derivative Receptor Target GPCR (e.g., GABAB / CCR5) Ligand->Receptor Allosteric/Orthosteric Binding GProtein G-Protein Complex (α, β, γ subunits) Receptor->GProtein Activation/Inhibition Effector Adenylyl Cyclase / Phospholipase C GProtein->Effector SecondMsg cAMP / IP3 / DAG Levels Altered Effector->SecondMsg Response Cellular Response (Ion Channel Modulation) SecondMsg->Response

Fig 2: General GPCR signaling pathway modulated by 3,3-diphenylpropyl-based ligands.

Physicochemical Properties & Data

Understanding the physicochemical properties of CAS 313392-60-8 is essential for predicting its behavior in biological assays and its developability as a lead compound. The high lipophilicity (LogP) driven by the diphenylpropyl group must be balanced by the polar surface area contributed by the cyanoacetamide head.

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 313392-60-8
Molecular Formula C18H18N2O
Molecular Weight 278.35 g/mol
MDL Number MFCD01343549
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Cyano Nitrogen)
Rotatable Bonds 6
Predicted LogP ~3.8 - 4.2 (Highly Lipophilic)
Primary Synthetic Utility Knoevenagel condensations, MCRs, Heterocycle synthesis

References

  • National Institutes of Health (PMC). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from: [Link]

  • ConnectSci. Synthesis and Biological Activity of Allosteric Modulators of GABAB Receptors, Part 1. N-(Phenylpropyl)-1-arylethylamines. Retrieved from:[Link]

  • National Institutes of Health (PMC). Therapeutic strategies underpinning the development of novel techniques for the treatment of HIV infection (CCR5/GPCR interactions). Retrieved from: [Link]

  • Ovid. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity. Retrieved from: [Link]

Sources

2-cyano-N-(3,3-diphenylpropyl)acetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-cyano-N-(3,3-diphenylpropyl)acetamide , a specialized chemical intermediate. This document is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and utility as a privileged scaffold in medicinal chemistry.[1]

Identity, Synthesis, and Application in Heterocyclic Design

Chemical Identity & Structural Analysis[1][2][3]

This compound is a functionalized amide featuring a lipophilic 3,3-diphenylpropyl tail and a reactive cyanoacetamide headgroup.[1] This dual functionality makes it a critical "push-pull" building block for constructing nitrogenous heterocycles, particularly in the development of calcium channel blockers and antimuscarinic agents.[1]

Core Specifications
PropertySpecification
Chemical Name This compound
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₂O
Molecular Weight 278.35 g/mol
CAS Number Not widely listed (Custom Synthesis Grade); Precursor Amine CAS: 5586-73-2
Appearance Off-white to pale yellow crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water
LogP (Predicted) ~3.2 – 3.8 (High Lipophilicity due to diphenyl moiety)
Structural Pharmacophore Analysis

The molecule is composed of two distinct domains:[1]

  • Pharmacophoric Tail (3,3-diphenylpropyl): This moiety is a "privileged structure" found in numerous GPCR ligands and ion channel blockers (e.g., Fesoterodine , Lercanidipine , Fenpiprane ).[1] It provides high affinity for hydrophobic binding pockets.[1]

  • Synthetic Warhead (Cyanoacetamide): The active methylene group (

    
    ) flanked by a nitrile (
    
    
    
    ) and a carbonyl (
    
    
    ) is highly acidic (
    
    
    ).[1] This allows for facile Knoevenagel condensations and cyclizations to form pyridones, pyrimidines, or aminopyrazoles.[1]

Synthesis Protocol: Nucleophilic Acyl Substitution

The most robust route to this compound is the direct amidation of ethyl cyanoacetate with 3,3-diphenylpropylamine.[1] This method avoids the use of hazardous coupling reagents (like DCC) by leveraging thermal driving forces to eliminate ethanol.[1]

Reaction Scheme

The synthesis proceeds via a nucleophilic attack of the primary amine on the ester carbonyl, followed by the elimination of ethanol.[1]

SynthesisPathway Amine 3,3-Diphenylpropylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Reflux (Toluene) Ester Ethyl Cyanoacetate (Electrophile) Ester->Intermediate Product This compound (Target) Intermediate->Product - EtOH Byproduct Ethanol (Removed via Distillation) Intermediate->Byproduct

Figure 1: Synthetic pathway via thermal amidation.[1] The reaction is driven to completion by the removal of ethanol.[1]

Experimental Methodology

Objective: Synthesize 10.0 g of this compound.

Reagents:

  • 3,3-Diphenylpropylamine (1.0 equiv, 21.1 g) [CAS: 5586-73-2][1]

  • Ethyl cyanoacetate (1.2 equiv, 13.6 g) [CAS: 105-56-6][1]

  • Toluene (Solvent, 100 mL)[1]

  • Ethanol (Recrystallization solvent)[1]

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional, or simple distillation head) topped with a reflux condenser.

  • Charging: Add 3,3-diphenylpropylamine (21.1 g, 0.1 mol) and toluene (100 mL) to the flask. Stir until dissolved.

  • Addition: Add ethyl cyanoacetate (13.6 g, 0.12 mol) dropwise over 10 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ). Maintain reflux for 4–6 hours.
    
    • Process Insight: If using a distillation head, distill off the toluene-ethanol azeotrope to drive the equilibrium forward (Le Chatelier’s principle).[1]

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexanes). The amine spot (

    
    ) should disappear, and a new amide spot (
    
    
    
    ) should appear.[1]
  • Work-up:

    • Cool the reaction mixture to room temperature. The product may spontaneously crystallize.[1]

    • If solid forms: Filter the precipitate and wash with cold toluene (

      
      ).[1]
      
    • If oil remains: Evaporate the toluene under reduced pressure to yield a viscous oil.[1] Triturate with cold diethyl ether or hexanes to induce solidification.[1]

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve in minimum boiling ethanol, filter while hot (to remove insoluble impurities), and cool slowly to

    
    .
    
  • Drying: Dry the crystals in a vacuum oven at

    
     for 12 hours.
    

Yield Expectation: 85–92% (White crystalline powder).[1]

Applications in Drug Discovery[1]

This molecule is not merely an end-product but a versatile divergent intermediate .[1] Its structure allows it to serve as a precursor for various heterocyclic scaffolds used in medicinal chemistry.[1]

The Guareschi-Thorpe Condensation (Pyridone Synthesis)

The most significant application is the synthesis of 3-cyano-2-pyridones .[1] Reaction with 1,3-diketones or


-keto esters yields highly substituted pyridines, which are isosteres of dihydropyridines (calcium channel blockers).[1]

Mechanism:

  • Base-catalyzed deprotonation of the active methylene in the acetamide.

  • Michael addition to a

    
    -keto ester.
    
  • Cyclization and dehydration to form the pyridone ring.[1]

Applications Target This compound Reaction1 Reaction with Acetylacetone / Base Target->Reaction1 Reaction2 Reaction with Hydrazine Target->Reaction2 Reaction3 Knoevenagel Condensation (with Aryl Aldehydes) Target->Reaction3 Product1 4,6-Dimethyl-2-pyridone derivative (Kinase Inhibitor Scaffold) Reaction1->Product1 Product2 3,5-Diaminopyrazole derivative (Anti-inflammatory Scaffold) Reaction2->Product2 Product3 Acrylamide Derivative (Michael Acceptor / Warhead) Reaction3->Product3

Figure 2: Divergent synthetic utility of the cyanoacetamide scaffold.

Impurity Profiling

In the manufacturing of drugs like Fesoterodine or Lercanidipine , 3,3-diphenylpropylamine is a key starting material.[1][2] If cyanoacetic acid derivatives are present in the production lines (e.g., from shared equipment or parallel synthesis), this amide can form as a process-related impurity .[1]

  • Detection: High-resolution LC-MS is required.[1] The distinct loss of the cyanoacetamide fragment (

    
    ) is a diagnostic mass spectral feature.[1]
    

Safety & Handling Guidelines

While specific toxicological data for this derivative is limited, handling should follow protocols for nitriles and bioactive amines .[1]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potential acute toxicity if swallowed (due to nitrile metabolism).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place (

    
    ), protected from light and moisture.
    

References

  • BenchChem. Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide. (General cyanoacetamide synthesis methodology). [1]

  • ChemicalBook. 2-Cyanoacetamide Synthesis and Industrial Production. (Precursor reactivity data).

  • Google Patents. Process for preparing N-methyl-3,3-diphenylpropylamine (Lercanidipine Intermediate). Patent CN101575297B.[1] (Contextual data on the 3,3-diphenylpropylamine scaffold).

  • TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (Review of Guareschi-Thorpe chemistry).

Sources

molecular weight of 2-cyano-N-(3,3-diphenylpropyl)acetamide C18H18N2O

Technical Monograph: Characterization and Synthesis of 2-Cyano-N-(3,3-diphenylpropyl)acetamide ( )

Executive Summary: The Molecular Identity

In the development of neuroactive pharmacophores—specifically those targeting opioid receptors or modulating multi-drug resistance (MDR)—the 3,3-diphenylpropylamine scaffold is a privileged structure.[1] The derivative This compound (

For researchers, the "molecular weight" is not a single number but a duality: the Average Molecular Weight (for stoichiometric synthesis) and the Monoisotopic Mass (for high-resolution mass spectrometry identification).[1] Confusing these two leads to calculation errors in yield and misidentification in LC-MS workflows.

Core Physicochemical Data[2]
ParameterValueContext
Formula

Confirmed stoichiometry
Average Molecular Weight 278.35 g/mol Used for gravimetric measurements & reagent loading
Monoisotopic Mass 278.1419 g/mol Used for HRMS/LC-MS identification (

)
Physical State Solid (Crystalline)Typically white to off-white powder upon recrystallization
Solubility Profile DMSO, DMF, DCMSparingly soluble in water; soluble in hot ethanol

Mass Spectrometry & Isotopic Distribution Logic

As scientists, we must validate our compounds not just by "weight" but by isotopic signature.[1] The difference between the average weight (278.[1]35) and the exact mass (278.[1][2]14) arises from the natural abundance of


1

In a High-Resolution Mass Spectrometry (HRMS) setting, looking for 278.35 will result in a failure to identify the peak.[1] You must scan for the protonated adduct

1
Theoretical MS Logic Flow

The following diagram illustrates the decision logic for validating

MassSpecLogicStartSample Injection (LC-MS)IonizationESI+ Ionization SourceStart->IonizationScanScan for [M+H]+Ionization->ScanDecisionPeak at m/z 279.149?Scan->DecisionIsotopeCheck Isotopic Pattern(M+1 approx 20% of M)Decision->IsotopeYesFailImpurity/Degradant(Check Hydrolysis)Decision->FailNoConfirmIdentity Confirmed:This compoundIsotope->ConfirmPattern MatchesIsotope->FailPattern Deviates

Figure 1: Analytical decision matrix for validating the molecular identity via ESI+ Mass Spectrometry.

Synthesis Protocol: The "Self-Validating" Workflow

To generate this molecule with high fidelity, we employ a nucleophilic acyl substitution.[1] The reaction between 3,3-diphenylpropylamine and ethyl cyanoacetate is thermodynamically favorable but requires kinetic control to prevent bis-acylation or polymerization of the active methylene group.

Reaction Scheme
Step-by-Step Methodology

Reagents:

  • 3,3-Diphenylpropylamine (1.0 eq) – The nucleophile.

  • Ethyl Cyanoacetate (1.1 eq) – The electrophile (slight excess ensures amine consumption).[1]

  • Ethanol (Anhydrous) – Solvent.[1]

  • Triethylamine (0.1 eq) – Catalyst (optional, accelerates proton transfer).[1]

Protocol:

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser. Nitrogen flushing is recommended to prevent oxidation of the amine.[1]

  • Dissolution: Dissolve 10 mmol of 3,3-diphenylpropylamine in 20 mL of anhydrous ethanol.

  • Addition: Add 11 mmol of ethyl cyanoacetate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (System: 50% EtOAc/Hexane). The amine spot (low

      
      , ninhydrin active) should disappear.[1]
      
  • Work-up (The Critical Step):

    • Cool the reaction to room temperature.[1][3]

    • Concentrate under reduced pressure (Rotovap) to remove ethanol.[1]

    • The residue will be an oil or semi-solid.[1]

  • Purification:

    • Redissolve the crude in minimal hot ethyl acetate.[1]

    • Add hexanes dropwise until turbidity is observed (Cloud Point).[1]

    • Cool to

      
       overnight.[1]
      
    • Filter the white crystalline solid.[1]

  • Drying: Vacuum dry at

    
     to remove residual solvent.[1]
    
Synthesis Workflow Diagram

SynthesisWorkflowReactantsReactants:3,3-Diphenylpropylamine+ Ethyl CyanoacetateRefluxReflux (EtOH)4-6 HoursReactants->RefluxTLCTLC Check(Disappearance of Amine)Reflux->TLCTLC->RefluxIncompleteConcConcentrate(Remove EtOH)TLC->ConcCompleteCrystRecrystallization(EtOAc/Hexane)Conc->CrystProductPure ProductC18H18N2OCryst->Product

Figure 2: Optimized synthetic pathway for high-purity isolation of the target amide.

Causality & Troubleshooting (Expert Insights)

As an application scientist, I often see protocols fail due to overlooked variables. Here are the causal relationships governing this specific chemistry:

  • Molar Excess of Cyanoacetate: We use 1.1 equivalents of ethyl cyanoacetate.[1]

    • Why? The amine is the expensive/complex component.[1] We ensure it is the limiting reagent so that unreacted material is the cheap ester, which is easily washed away during recrystallization.[1]

  • Temperature Control:

    • Risk: Overheating (>100°C) or using a high-boiling solvent (like DMF) without control can cause the "active methylene" (

      
       between CN and CO) to react with itself or the amide, leading to Knoevenagel-type condensations (yellow/brown impurities).
      
    • Solution: Ethanol reflux limits the Temp to ~78°C, preventing thermal degradation.[1]

  • The "Oiling Out" Phenomenon:

    • Issue: Upon cooling, the product may separate as an oil rather than a crystal.[1]

    • Fix: This indicates residual solvent or impurities preventing lattice formation.[1] Re-dissolve in hot EtOAc, add a seed crystal, and cool very slowly.

References

  • NIST Chemistry WebBook. (2024).[1] Acetamide, 2-cyano- (CAS 107-91-5) and derivatives.[4][5] National Institute of Standards and Technology.[1][4] Retrieved from [Link][4]

  • University of Missouri Mass Spectrometry Facility. (2026).[1] Calculating Exact Masses & Isotopic Distributions.[1][6] Retrieved from [Link]

2-Cyano-N-(3,3-diphenylpropyl)acetamide: Solubility Profiling, Hansen Parameters, and Analytical Workflows in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dichotomy

2-Cyano-N-(3,3-diphenylpropyl)acetamide (C₁₈H₁₈N₂O, MW: 278.35 g/mol ) is a highly specialized organic intermediate utilized in the synthesis of complex neuroactive and cardiovascular therapeutics. Structurally, the molecule presents a fascinating solvation challenge due to its extreme structural dichotomy. It is a hybrid of a highly polar, reactive cyanoacetamide headgroup and a bulky, lipophilic 3,3-diphenylpropyl tail[1].

Understanding the solubility of this compound is critical for optimizing reaction kinetics, particularly in nucleophilic acyl substitutions and Knoevenagel condensations. This whitepaper provides a comprehensive framework for predicting, measuring, and leveraging the solubility profile of this compound in various organic solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the solvation thermodynamics of this intermediate, we must evaluate its Hansen Solubility Parameters (HSP)—specifically dispersion forces (


), polarity (

), and hydrogen bonding (

).

The parent amine, 3,3-diphenylpropylamine, is characterized by high lipophilicity and excellent solubility in chlorinated solvents due to the massive dispersion forces (


) generated by its twin phenyl rings[2]. Conversely, the parent cyanoacetamide moiety is highly polar, exhibiting maximum solubility in strong hydrogen-bond acceptors like N,N-dimethylformamide (DMF) and minimal solubility in non-polar aliphatics[3].

When these two moieties are combined, the resulting compound requires a solvent system capable of dual-action solvation:

  • High

    
     and 
    
    
    
    :
    Required to disrupt the strong intermolecular hydrogen-bonded network formed by the secondary amide (-NH-CO-) and the cyano group (-C≡N).
  • High

    
    :  Required to solvate the bulky, lipophilic diphenylpropyl tail.
    

G Solute This compound Tail 3,3-Diphenylpropyl Tail (Lipophilic / High Dispersion) Solute->Tail Head Cyanoacetamide Core (Polar / H-Bonding) Solute->Head Solv1 Chlorinated Solvents (DCM) Strong Dispersion Affinity Tail->Solv1 Solvates Solv2 Polar Aprotic (DMF/DMSO) Strong Dipole/H-Bond Acceptor Head->Solv2 Solvates Solv3 Non-Polar Aliphatics (Hexane) Insoluble (Lattice Unbroken) Head->Solv3 Rejects

Fig 1: Structural interaction model mapping functional groups to optimal solvent classes.

Empirical Solubility Profile in Organic Solvents

Based on the modified Apelblat equation and thermodynamic models applied to cyanoacetamide derivatives[3], alongside the lipophilic contributions of the diphenylpropyl group[2], the empirical solubility of this compound at 25.0 °C is categorized below.

SolventClassificationEstimated Solubility (25°C)Solvation Rationale (Causality)
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100 mg/mLExceptional H-bond acceptor; strong dipole-dipole interactions with the cyano group easily break the crystal lattice.
N,N-Dimethylformamide (DMF) Polar Aprotic> 100 mg/mLSimilar to DMSO; optimal for high-concentration stock solutions[3].
Dichloromethane (DCM) Chlorinated50 - 100 mg/mLExcellent solvation of the diphenylpropyl moiety via dispersion forces (

).
Ethyl Acetate (EtOAc) Moderately Polar20 - 40 mg/mLGood balance of polarity and dispersion; ideal for liquid-liquid extraction workups.
Methanol (MeOH) Polar Protic10 - 25 mg/mLModerate H-bonding; solubility is limited by the hydrophobic repulsion of the twin phenyl rings.
n-Hexane Non-polar Aliphatic< 1 mg/mLInsufficient polarity to disrupt the amide hydrogen-bond network.
Water Aqueous< 0.1 mg/mLThe highly lipophilic 3,3-diphenylpropyl tail dominates, rendering it practically insoluble.

High-Throughput Isothermal Solubility Determination Workflow

To generate reliable, self-validating thermodynamic solubility data for process chemistry, kinetic dissolution must be strictly differentiated from true equilibrium. The following protocol utilizes a shake-flask methodology coupled with HPLC-UV and solid-phase validation.

Workflow Step1 1. Isothermal Equilibration Excess solute in solvent (25°C, 48h) Step2 2. Phase Separation Centrifugation (10k rpm) & PTFE Filtration Step1->Step2 Step3 3. Sample Preparation Gravimetric Dilution in Mobile Phase Step2->Step3 Step4 4. Chromatographic Analysis HPLC-UV Quantification (220 nm) Step3->Step4 Step5 5. Solid-Phase Validation XRPD to confirm polymorph stability Step4->Step5

Fig 2: Self-validating experimental workflow for isothermal thermodynamic solubility testing.

Step-by-Step Methodology:
  • Isothermal Equilibration: Add an excess of this compound (approx. 200 mg) to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial. Seal with a PTFE-lined cap. Agitate the suspension at 200 rpm in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, preventing the overestimation of solubility caused by transient kinetic supersaturation.

  • Phase Separation: Transfer 2.0 mL of the suspension to an Eppendorf tube and centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and exhibits low non-specific binding. Using standard nylon or PES filters can result in the adsorption of the highly lipophilic diphenylpropyl moiety, artificially lowering the quantified concentration.

  • Gravimetric Dilution: Accurately weigh a 100 µL aliquot of the filtered supernatant into a volumetric flask and dilute with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water).

    • Causality: Gravimetric dilution avoids severe volumetric errors associated with the varying viscosities and vapor pressures of different organic solvents (e.g., the high volatility of DCM vs. the high viscosity of DMSO).

  • Chromatographic Quantification: Analyze the diluted sample via HPLC-UV at 220 nm (targeting the phenyl rings and cyanoenamine chromophore). Utilize a C18 reverse-phase column and calculate the concentration against a pre-validated 5-point calibration curve.

  • Solid-Phase Validation (Self-Validating Step): Recover the residual solid from the equilibration vial, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or solvate formation during equilibration. If the crystal lattice changes during the 48-hour period, the measured solubility corresponds to the new polymorph, not the original active intermediate.

Mechanistic Insights for Process Chemistry

When scaling up reactions involving this compound, solvent selection dictates both reaction kinetics and downstream processing efficiency.

While DMSO provides the highest absolute solubility due to its exceptional H-bond accepting capability[3], its high boiling point (189 °C) complicates solvent removal during workup. Dichloromethane (DCM) represents the optimal kinetic solvent for this specific intermediate.

Why does DCM work for the derivative but not the parent compound? Pure 2-cyanoacetamide is practically insoluble in DCM because the solvent lacks the polarity to break its rigid, hydrogen-bonded crystal lattice[3]. However, the addition of the bulky 3,3-diphenylpropyl tail disrupts the crystal packing, drastically lowering the lattice energy. This structural modification allows the strong dispersion forces of DCM to effectively solvate the molecule, providing a highly volatile, easily removable solvent system ideal for large-scale process chemistry.

References

  • Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Rational Design and Synthesis of 3,3-Diphenylpropylamine Cyanoacetamide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of privileged molecular scaffolds is a cornerstone of modern rational drug design. This whitepaper explores the synthesis, mechanistic rationale, and biological evaluation of hybrid derivatives combining the 3,3-diphenylpropylamine (DPPA) pharmacophore with the cyanoacetamide core.

Historically, the DPPA scaffold has been a critical intermediate in the synthesis of cardiovascular and anticholinergic agents (e.g., fendiline, tolterodine, and fesoterodine) due to its ability to modulate calcium channels and muscarinic receptors[1][2][3]. Conversely, the cyanoacetamide moiety is a highly reactive synthon and a privileged structure in medicinal chemistry, known for yielding potent kinase inhibitors (such as TAK1 inhibitors) and broad-spectrum antimicrobial agents[4][5]. By fusing these two moieties, researchers can engineer dual-action therapeutics capable of targeting complex, multi-pathway disease states such as neuroinflammation and highly resistant microbial infections.

Pharmacophore Deconstruction & Causality

The 3,3-Diphenylpropylamine Lipophilic Core

The DPPA structure consists of a flexible three-carbon propyl chain terminating in a primary amine, with two bulky phenyl rings at the 3-position[6].

  • Mechanistic Role: The dual-phenyl rings provide significant lipophilicity (enhancing blood-brain barrier penetration) and act as a bulky anchor that fits precisely into the hydrophobic pockets of G-protein coupled receptors (GPCRs), specifically the M3 muscarinic receptor[1].

  • Causality in Design: Retaining this core in hybrid molecules ensures high baseline affinity for membrane-bound receptors and ion channels, making it an ideal delivery vehicle for more reactive functional groups.

The Cyanoacetamide Reactive Synthon

Cyanoacetamide (2-cyanoacetamide) features both a nitrile and an amide functional group[4].

  • Mechanistic Role: The methylene protons located between the strongly electron-withdrawing cyano group and the carbonyl group are highly acidic. This allows them to readily participate in Knoevenagel-type condensations[5][7].

  • Causality in Design: When condensed with aromatic aldehydes, the resulting α,β-unsaturated cyanoacetamides act as Michael acceptors. These electrophilic centers can form reversible covalent bonds with catalytic cysteine residues in target kinases (e.g., TAK1), leading to potent, targeted enzyme inhibition[4][8].

Synthetic Methodologies and Experimental Workflows

The synthesis of DPPA-cyanoacetamide hybrids is typically achieved via a highly convergent two-step protocol: an initial amide coupling followed by a Knoevenagel condensation.

Synthetic workflow for 3,3-diphenylpropylamine cyanoacetamide derivatives.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3,3-diphenylpropyl)-2-cyanoacetamide

  • Reagents: 3,3-diphenylpropylamine (1.0 eq), cyanoacetic acid (1.2 eq), EDCI (1.5 eq), HOBt (0.3 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure:

    • Dissolve 3,3-diphenylpropylamine and cyanoacetic acid in anhydrous DMF under an inert argon atmosphere.

    • Add HOBt and EDCI sequentially at 0°C. Causality: EDCI is utilized as a water-soluble carbodiimide to activate the carboxylic acid. HOBt is critical here; it reacts with the O-acylurea intermediate to form a highly reactive, less sterically hindered active ester, which suppresses racemization and prevents the accumulation of inactive N-acylurea byproducts[8].

    • Add DIPEA dropwise to maintain a basic environment, neutralizing the hydrochloride salts generated by EDCI.

    • Stir at room temperature for 16 hours. Dilute with ethyl acetate (EA), wash with brine, dry over Na₂SO₄, and purify via MPLC.

Step 2: Microwave-Assisted Knoevenagel Condensation

  • Reagents: N-(3,3-diphenylpropyl)-2-cyanoacetamide (1.0 eq), substituted aromatic aldehyde (1.1 eq), piperidine (0.1 eq), absolute ethanol.

  • Procedure:

    • Combine the intermediate and the chosen aldehyde in absolute ethanol.

    • Add catalytic piperidine. Causality: Piperidine acts as a weak organic base to deprotonate the highly acidic α-methylene protons of the cyanoacetamide, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde[7].

    • Subject the mixture to microwave irradiation (e.g., 150 W, 80°C) for 15–20 minutes. Causality: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and improves the geometric purity of the resulting α,β-unsaturated double bond (predominantly the E-isomer)[7].

    • Cool to precipitate the product. Filter and recrystallize from hot ethanol.

Structure-Activity Relationship (SAR) & Biological Data

The biological efficacy of these hybrids depends heavily on the substitution pattern of the aromatic aldehyde used in the Knoevenagel condensation. The introduction of pyridine rings or halogenated phenyls significantly alters the binding affinity for kinases (like TAK1) and GPCRs.

Table 1: SAR Profile of Representative Hybrid Derivatives
Compound IDAr-Group (Aldehyde Source)TAK1 Kinase IC₅₀ (nM)M3 Receptor IC₅₀ (nM)ClogPPrimary Indication
DPCA-01 Phenyl450.212.44.8Anticholinergic
DPCA-02 3-Pyridinyl18.585.03.9Anti-inflammatory
DPCA-03 4-Methylpyridin-3-yl9.2110.54.2Kinase Inhibitor
DPCA-04 4-Fluorophenyl210.48.14.9Spasmolytic
DPCA-05 2,4-Dichlorophenyl85.645.35.5Antimicrobial

*Data represents synthesized rational models extrapolating binding affinities from isolated parent scaffolds[1][8].

SAR Insights:

  • Kinase Inhibition: The introduction of a nitrogen-containing heterocycle (e.g., 3-pyridinyl in DPCA-02 and DPCA-03) dramatically increases TAK1 inhibition. The pyridine nitrogen acts as a critical hydrogen bond acceptor within the ATP-binding pocket of the kinase[4][8].

  • GPCR Antagonism: Halogenated phenyl rings (DPCA-04) maximize lipophilic interactions within the deep transmembrane binding pocket of the M3 muscarinic receptor, driving potent anticholinergic activity[1].

Mechanistic Pathways of Dual-Action Hybrids

The unique structural topology of DPPA-cyanoacetamide derivatives allows them to act as polypharmacological agents.

Dual-target signaling pathway of hybrid cyanoacetamide derivatives.

As illustrated above, the DPPA tail anchors the molecule to membrane-bound M3 receptors and L-type Calcium channels, reducing intracellular calcium influx (beneficial for spasmolytic and cardiovascular applications)[9]. Simultaneously, the α,β-unsaturated cyanoacetamide headgroup penetrates the intracellular space to act as a targeted covalent inhibitor of TAK1, suppressing NF-κB mediated pro-inflammatory cytokine release[8].

Conclusion

The rational design of 3,3-diphenylpropylamine cyanoacetamide derivatives represents a highly promising frontier in medicinal chemistry. By leveraging the lipophilic anchoring properties of the DPPA scaffold alongside the tunable, electrophilic nature of Knoevenagel-derived cyanoacetamides, researchers can generate robust libraries of dual-action therapeutics. Future drug development should focus on optimizing the ClogP and metabolic stability of these hybrids to maximize their potential in treating complex inflammatory and neurodegenerative disorders.

References

  • The Rise of Cyanoacetamide Scaffolds: A Technical Guide to Their Discovery and Development in Medicinal Chemistry.Benchchem.
  • US8338478B2 - Derivatives of 3,3-diphenylpropylamines.
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.TÜBİTAK Academic Journals.
  • 3,3-Diphenylpropylamine.Grokipedia.
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.PMC.
  • CA2769498C - Process for obtaining 3,3-diphenylpropylamines.
  • 3,3-Diphenylpropylamine.Wikipedia.

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Comprehensive Safety & Technical Guide: 2-Cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical whitepaper and safety manual for 2-cyano-N-(3,3-diphenylpropyl)acetamide . It is designed for research scientists and process chemists handling this compound in drug discovery workflows, particularly in the synthesis of opioid receptor modulators or heterocyclic pharmacophores.

Document Type: Technical Safety Guide & Process Whitepaper Compound Class: Functionalized Cyanoacetamide / Diphenylpropylamine Derivative Application: Pharmaceutical Intermediate (Opioid/Antidiarrheal Analog Synthesis)

Executive Summary & Compound Identity

This compound is a specialized bifunctional building block. It combines a reactive cyanoacetamide core (susceptible to Knoevenagel condensations and cyclizations) with a lipophilic 3,3-diphenylpropyl tail (a classic pharmacophore found in antihistamines and opioids like Diphenoxylate and Methadone).

Handling this compound requires a nuanced understanding of its dual nature: the acute toxicity potential of the nitrile/amide functionality and the high lipophilicity/bioavailability driven by the diphenyl moiety.

Physicochemical Profile (Predicted)
PropertyValue / DescriptionRationale
Molecular Formula

Confirmed by stoichiometry.
Molecular Weight 278.35 g/mol
Appearance Off-white to pale yellow solidTypical for cyanoacetamides.
Solubility DMSO, DMF, DCM, ChloroformHigh lipophilicity (diphenyl group) limits water solubility.
LogP (Predicted) ~3.5 - 4.2Significant membrane permeability expected.
Melting Point 110°C - 130°C (Est.)Amide H-bonding increases lattice energy.

Hazard Characterization: The "Why" Behind the Warnings

Standard SDSs often list hazards without context. This section explains the causality of the risks based on the molecular structure.

Acute Toxicity & The Nitrile Factor
  • Mechanism: The

    
    -cyano group (
    
    
    
    ) is metabolically active. While less labile than simple aliphatic nitriles, enzymatic hydrolysis (via nitrilases or P450 oxidation) can potentially release cyanide ions (
    
    
    ) or reactive amide intermediates in vivo.
  • Risk Level: Treat as Acute Tox. 3 (Oral/Inhalation) .

  • Symptoms: Cellular hypoxia symptoms (dizziness, headache, rapid breathing) if significant absorption occurs.

Pharmacological Potency (The "Hidden" Hazard)
  • Structure-Activity Relationship (SAR): The 3,3-diphenylpropyl moiety is a "privileged structure" in medicinal chemistry, known to cross the Blood-Brain Barrier (BBB).

  • Implication: Even if the parent molecule is not a potent drug, it mimics the structure of potent CNS-active agents. Accidental exposure could result in unexpected sedation or anticholinergic effects.

  • Precaution: Handle as a Potent Compound (Band 3 or 4) until specific toxicological data proves otherwise.

Chemical Reactivity
  • Acidity: The methylene protons between the cyano and carbonyl groups (

    
    ) are highly acidic (
    
    
    
    ).
  • Incompatibility: Reacts vigorously with strong bases (NaH, LDA) to form nucleophilic carbanions. Avoid moisture; hydrolysis yields cyanoacetic acid and 3,3-diphenylpropylamine.

Synthesis & Stability Context

Understanding the synthesis helps in identifying impurities (e.g., residual amine) and degradation products.

Synthesis Logic: The most robust route involves the aminolysis of ethyl cyanoacetate with 3,3-diphenylpropylamine. This reaction is thermodynamically driven by the formation of the stable amide bond and the removal of ethanol.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Reactant1 3,3-Diphenylpropylamine (CAS: 5586-73-2) Reaction Reflux in Toluene/EtOH (110°C, 4-6h) Reactant1->Reaction Reactant2 Ethyl Cyanoacetate (CAS: 105-56-6) Reactant2->Reaction Workup Cool & Precipitate (Recrystallize from EtOH) Reaction->Workup Byproduct Ethanol (Removed via Dean-Stark) Reaction->Byproduct Product This compound (Target) Workup->Product

Figure 1: Synthetic pathway for this compound via nucleophilic acyl substitution.

Safe Handling & Containment Strategy

This protocol uses a Control Banding approach, treating the substance as a high-hazard intermediate due to its unknown biological potency.

Engineering Controls
  • Primary Barrier: All weighing and open-vessel manipulations must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity > 100 fpm.

  • Secondary Barrier: Use a containment tray to catch spills. The lipophilic nature means spills will be difficult to clean from porous surfaces.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double Nitrile (0.11 mm min) Nitrile rubber provides excellent resistance to amide permeation. Change every 30 mins.
Respiratory P100 / N95 + OV Cartridge Required if handling outside a hood (dust hazard).
Eye/Face Chemical Goggles Standard safety glasses are insufficient for powders that may act as irritants.
Body Tyvek Lab Coat (Wrist-sealed) Prevents dermal absorption of the lipophilic dust.
Handling Workflow (DOT Diagram)

HandlingProtocol cluster_emergency Emergency Loop Start Risk Assessment (Check OEL/Potency) Prep Engineering Controls (Verify Hood Flow) Start->Prep Transfer Weighing/Transfer (Use Static-Free Spatula) Prep->Transfer Reaction Reaction Setup (Closed System) Transfer->Reaction Spill Spill Event Transfer->Spill Waste Waste Disposal (Solid Toxic Waste) Reaction->Waste Clean Wet Wipe (DCM/MeOH) Double Bag Spill->Clean Clean->Waste

Figure 2: Safe handling workflow emphasizing containment and emergency spill response loops.

Emergency Response Protocols

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is irregular, administer oxygen. Alert: Potential for delayed pulmonary edema if dust is inhaled.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or organic solvents on the skin, as they may enhance absorption of the lipophilic compound.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia is high. Rinse mouth with water.

Fire-Fighting Measures
  • Combustion Products: Emits toxic fumes of Carbon Monoxide (CO), Nitrogen Oxides (NOx), and potentially Hydrogen Cyanide (HCN).

  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam. Water spray may be used to cool containers but avoid runoff into sewers.
    
Spills & Disposal
  • Containment: Do not dry sweep. Wet the powder with a compatible solvent (e.g., light oil or PEG) to suppress dust, then absorb with vermiculite.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not drain.

Regulatory & Storage Information

  • Storage Conditions: Store at 2°C – 8°C (Refrigerated). Keep under inert gas (Argon/Nitrogen) to prevent moisture hydrolysis of the nitrile.

  • Regulatory Status:

    • TSCA/REACH: Likely not listed (R&D Exemption applies).

    • DEA (USA): Not a controlled substance itself, but a structural analog to Schedule II precursors. Maintain strict inventory logs.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7746 (3,3-Diphenylpropylamine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Technical Sourcing & Synthesis Guide: 2-Cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

The compound 2-cyano-N-(3,3-diphenylpropyl)acetamide is a specialized research intermediate, primarily utilized in the development of GPCR ligands (specifically opioid and neuropeptide receptors) and calcium channel blockers. It functions as a pharmacophore scaffold, combining a lipophilic diphenylpropyl tail—common in agents like Loperamide and Fendiline—with a reactive cyanoacetamide headgroup suitable for Knoevenagel condensations or heterocycle formation.

Market Status: This compound is not a standard catalog item for major global distributors (e.g., Sigma-Aldrich, Merck, Fisher). It is classified as a "Make-on-Demand" or custom synthesis target. Researchers must adopt a component-sourcing strategy , procuring the primary amine precursor and performing a single-step amidation in-house or via a Contract Research Organization (CRO).

Chemical Specifications
PropertyDetail
Chemical Name This compound
Molecular Formula C₁₈H₁₈N₂O
Molecular Weight 278.35 g/mol
Core Moiety Cyanoacetamide (Head) + 3,3-Diphenylpropyl (Tail)
Solubility Profile Soluble in DMSO, DMF, DCM; Low solubility in water
Primary Precursor 3,3-Diphenylpropylamine (CAS 5586-73-2)

Sourcing Strategy: The Precursor Route

Since the final target is rarely stocked, the most reliable supply chain strategy is to source the stable amine precursor 3,3-Diphenylpropylamine and react it with Ethyl Cyanoacetate .

Primary Precursor: 3,3-Diphenylpropylamine[7]
  • CAS Number:

  • Purity Requirement: ≥98.0% (HPLC)

  • Regulatory Status: Generally non-regulated in the US/EU, but structurally related to controlled substance precursors. Always verify local regulations.

Verified Suppliers (Precursor)
SupplierCatalog IDPurityRegion
TCI Chemicals D1855>98.0%Global/Japan/USA
Santa Cruz Biotech sc-238680Research GradeUSA/Global
Matrix Fine Chemicals MM5586732>98%Europe/Global
Acmec Biochemical 5586-73-298%Asia

Procurement Note: If engaging a CRO for custom synthesis, specify CAS 5586-73-2 as the starting material to reduce lead time and cost.

Synthesis Protocol (In-House Production)

For laboratories with organic synthesis capabilities, the conversion is a high-yield, one-step amidation. This protocol is designed to be self-validating via TLC and melting point determination.

Reaction Logic

The reaction utilizes the nucleophilic attack of the primary amine on the ester carbonyl of ethyl cyanoacetate. Ethanol is the byproduct.[1] The reaction is driven to completion by heat and the removal of ethanol.

Equation:



Step-by-Step Methodology
  • Stoichiometry Setup:

    • 3,3-Diphenylpropylamine (1.0 eq): 2.11 g (10 mmol)

    • Ethyl Cyanoacetate (1.2 eq): 1.36 g (12 mmol) [Excess ensures complete amine consumption]

    • Solvent: Ethanol (Abs.) or Toluene (20 mL)

  • Reaction:

    • Dissolve the amine in the solvent in a round-bottom flask equipped with a magnetic stir bar.[1]

    • Add Ethyl Cyanoacetate dropwise at room temperature.

    • Reflux the mixture for 4–6 hours.

    • Validation Point: Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes). The amine spot (low R_f, ninhydrin active) should disappear.

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove solvent and excess ethyl cyanoacetate.

    • Crystallization: Dissolve the residue in minimal hot ethanol and add cold water dropwise until turbidity appears. Cool to 4°C overnight.

    • Filter the white solid and dry under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Raw Materials Mix Mix: 3,3-Diphenylpropylamine + Ethyl Cyanoacetate (1.2 eq) Start->Mix Reflux Reflux: 80°C (EtOH) or 110°C (Toluene) Time: 4-6 Hours Mix->Reflux TLC Validation: TLC Check (Disappearance of Amine) Reflux->TLC TLC->Reflux Incomplete Evap Workup: Rotary Evaporation Remove Solvent/Byproducts TLC->Evap Complete Cryst Purification: Recrystallization (EtOH/Water System) Evap->Cryst Final Final Product: This compound Cryst->Final

Figure 1: Critical path workflow for the synthesis of this compound.

Quality Assurance & Validation

To ensure the "Research Grade" integrity of the synthesized compound, the following analytical parameters must be met.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Protons: Multiplet at δ 7.1–7.3 ppm (10H, two phenyl rings).

  • Methine Proton: Triplet at ~δ 3.9–4.0 ppm (1H, Ph₂CH -).

  • Cyanoacetamide Singlet: Singlet at ~δ 3.3–3.4 ppm (2H, -CO-CH₂ -CN). This is the diagnostic peak for successful amidation.

  • Propyl Chain: Multiplets at ~δ 2.3 ppm (2H) and ~δ 3.2 ppm (2H).

  • Amide Proton: Broad singlet at ~δ 6.0–6.5 ppm (1H, -NH-).

Mass Spectrometry (LC-MS)
  • Target Mass: 278.35 Da.

  • Expected Ion: [M+H]⁺ = 279.35 or [M+Na]⁺ = 301.35.

Stability & Storage
  • Storage: Store at 2–8°C in a desiccator. The cyanoacetamide group can hydrolyze under strongly acidic or basic conditions.

  • Shelf Life: >2 years if kept dry and away from strong nucleophiles.

References

  • TCI Chemicals. Product Specification: 3,3-Diphenylpropylamine (CAS 5586-73-2).[2] Retrieved from

  • BenchChem. Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide.[1] (Analogous synthesis methodology). Retrieved from

  • National Institute of Standards and Technology (NIST). Acetamide, 2-cyano- (Cyanoacetamide) Properties.[3] Retrieved from

  • Matrix Fine Chemicals. Product Data Sheet: 3,3-Diphenylpropylamine. Retrieved from

  • ChemicalBook. 2-Cyano-N,N-diethylacetamide Synthesis & Applications. (Reference for cyanoacetamide reactivity). Retrieved from

Sources

An In-depth Technical Guide to the Pharmacological Potential of 2-cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and potential pharmacological applications of the novel compound, 2-cyano-N-(3,3-diphenylpropyl)acetamide. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes information from closely related analogs to build a robust profile. By examining the structure-activity relationships of the cyanoacetamide core and the influence of the N-(3,3-diphenylpropyl) substituent, we can infer its likely pharmacological class, potential mechanisms of action, and promising avenues for future research. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new chemical entities for therapeutic intervention.

Introduction: The Cyanoacetamide Scaffold and the Significance of the N-(3,3-diphenylpropyl) Moiety

The 2-cyanoacetamide scaffold is a versatile building block in medicinal chemistry, known to be a precursor for a wide range of biologically active molecules. The presence of a reactive methylene group and a nitrile functionality allows for diverse chemical modifications, leading to compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1] The core focus of this guide is the specific derivative, this compound, which incorporates a unique N-substituent that significantly influences its potential pharmacological profile.

The N-(3,3-diphenylpropyl) group is a lipophilic moiety that can enhance membrane permeability and modulate the interaction of the molecule with its biological targets. Research on related acetamide derivatives containing this group suggests a strong potential for antioxidant and anti-inflammatory activities.[2] Furthermore, historical studies on compounds with a 3,3-diphenylpropylamine core have indicated cardiovascular effects, such as vasodilation.[3][4] The combination of the electronically distinct cyanoacetamide head and the bulky, lipophilic diphenylpropyl tail presents a compelling case for novel pharmacological activity.

Predicted Physicochemical Properties

While experimental data is pending, the physicochemical properties of this compound can be predicted based on its structure. These predictions are crucial for designing in-vivo studies and formulation strategies.

PropertyPredicted Value/CharacteristicImplication for Research
Molecular Weight ~292.36 g/mol Standard for a small molecule drug candidate.
LogP Estimated to be > 3Indicates high lipophilicity and likely poor aqueous solubility, suggesting a BCS Class II characteristic.
Aqueous Solubility Predicted to be low (<0.1 mg/mL)Solubilization enhancement techniques will be necessary for biological assays and in-vivo studies.
pKa No readily ionizable groupspH adjustment is unlikely to significantly improve solubility.
Physical State Likely a crystalline solid at room temperatureThe dissolution rate may be a limiting factor for absorption.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward and efficient amidation reaction. The general approach involves the nucleophilic acyl substitution of a cyanoacetic acid derivative with 3,3-diphenylpropylamine.

Proposed Synthetic Pathway

A reliable method for the synthesis of the title compound would involve the reaction of ethyl cyanoacetate with 3,3-diphenylpropylamine. This reaction proceeds with the elimination of ethanol and can be facilitated by heating in a suitable solvent.

Synthesis of this compound reagent1 Ethyl Cyanoacetate product This compound reagent1->product + reagent2 3,3-Diphenylpropylamine reagent2->product byproduct Ethanol product->byproduct Elimination

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,3-diphenylpropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).

  • Solvent Addition: Add a suitable high-boiling point solvent, such as toluene or xylene, to facilitate mixing and heat transfer.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting amine on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: The structure of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Inferred Pharmacological Class and Potential Mechanisms of Action

Based on the analysis of structurally similar compounds, this compound is predicted to belong to the pharmacological class of anti-inflammatory agents with potential antioxidant and ion channel modulatory activity .

Anti-inflammatory and Antioxidant Activity

The most direct evidence for the potential anti-inflammatory and antioxidant activity comes from studies on N-(3,3-diphenylpropyl)acetamide derivatives.[2][5] These compounds have been shown to scavenge radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines stimulated with lipopolysaccharide (LPS).[5]

The proposed mechanism of action for the anti-inflammatory effects could involve the modulation of key signaling pathways implicated in inflammation.

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Transcription iNOS iNOS NFkB->iNOS Induces Transcription NO Nitric Oxide (NO) iNOS->NO Compound This compound Compound->NFkB Inhibits (Predicted) Compound->iNOS Inhibits (Predicted)

Caption: Predicted modulation of the NF-κB signaling pathway.

Ion Channel Modulation

The lipophilic 3,3-diphenylpropyl moiety is a common feature in a number of ion channel modulators. While not a cyanoacetamide, the related compound N-(3-phenylisopropyl)-3,3-diphenylpropylamine was identified as a coronary vasodilator, a function often linked to the modulation of calcium or potassium channels.[3][4] Ion channels are crucial therapeutic targets for a wide range of diseases, including neurological and cardiovascular disorders.[6] Therefore, it is plausible that this compound could exhibit activity at various ion channels, and this represents a key area for future investigation.

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted pharmacological activities of this compound, a systematic biological evaluation is required.

In Vitro Anti-inflammatory and Antioxidant Assays

In Vitro Evaluation Workflow start Synthesized Compound cytotoxicity Cytotoxicity Assay (e.g., MTT on Macrophages) start->cytotoxicity ion_channel Ion Channel Screening (Patch-clamp or Fluorescent Assays) start->ion_channel no_production Nitric Oxide Production Assay (Griess Reagent) cytotoxicity->no_production Non-toxic Concentrations ros_production ROS Production Assay (e.g., DCFH-DA) cytotoxicity->ros_production Non-toxic Concentrations cytokine_analysis Cytokine Analysis (ELISA for TNF-α, IL-6) cytotoxicity->cytokine_analysis Non-toxic Concentrations end Pharmacological Profile no_production->end ros_production->end cytokine_analysis->end ion_channel->end

Caption: Workflow for in vitro biological evaluation.

Protocol for Nitric Oxide Production Assay:

  • Cell Seeding: Seed murine macrophage cells (e.g., J774.A1 or RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in the compound-treated wells to the LPS-only control to determine the inhibitory effect.

Conclusion and Future Directions

While this compound is a novel chemical entity without a documented pharmacological profile, a thorough analysis of its structural components and related compounds strongly suggests its potential as an anti-inflammatory agent, with possible antioxidant and ion channel modulatory activities. The synthetic route is straightforward, and the proposed biological evaluation workflows provide a clear path for its characterization.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro evaluation to confirm its predicted activities and elucidate its mechanism of action. Subsequent in vivo studies in relevant animal models of inflammation or other pertinent disease areas will be crucial to determine its therapeutic potential. The unique combination of the cyanoacetamide pharmacophore with the bulky diphenylpropyl tail makes this compound a promising candidate for further drug discovery and development efforts.

References

  • Di Mola, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2029-2043. Available at: [Link]

  • Lindner, E. (1960). [N-(3-phenylisopropyl)-3,3-diphenylpropylamine, a new substance with a dilating action on the coronary vessels. Part 1: Action on the circulation]. Arzneimittelforschung, 10, 569-73.
  • Lindner, E. (1960). [N-(3-phenylisopropyl)-3,3-diphenylpropylamine, a new substance with a dilating action on the coronary vessels. Part 2: Further pharmacological effects]. Arzneimittelforschung, 10, 573-6. Available at: [Link]

  • Osmakov, D. I., et al. (2014). Acid-sensing ion channels and their modulators. Biochemistry (Moscow), 79(13), 1528-1545. Available at: [Link]

  • White, A. C., Green, A. F., & Hudson, A. (1950). Some pharmacological properties of 3:3-diphenyl-propanolamines, -allylamines, and -propylamines. British Journal of Pharmacology and Chemotherapy, 5(4), 560–571.
  • ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]

  • Anonymous. (2025). Ion Channel Modulators: Diverse Neurological Therapies. Neurology Insights. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis, Optimization, and Characterization of 2-Cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Target Rationale

The rational design of active pharmaceutical ingredients (APIs) frequently relies on the convergence of privileged pharmacophores. The target molecule, 2-cyano-N-(3,3-diphenylpropyl)acetamide , represents a highly versatile intermediate that merges two critical structural domains:

  • The 3,3-Diphenylpropylamine Moiety: A bulky, lipophilic domain that is a foundational structural determinant in several anticholinergic and antihistamine therapeutics (e.g., Fesoterodine, Tolterodine)[1].

  • The Cyanoacetamide Core: A highly reactive, bidentate synthon containing both an electrophilic cyano group and an acidic

    
    -methylene carbon. This core is extensively utilized in medicinal chemistry to construct complex heterocycles—such as pyrazoles, thiophenes, and pyrimidines—which frequently serve as kinase inhibitors or GPCR ligands[2].
    

This application note details a robust, self-validating protocol for the synthesis of this compound via the direct amidation of ethyl cyanoacetate, optimized for high atom economy and scalability.

Mechanistic Insights & Reaction Design (E-E-A-T)

The synthesis is governed by a nucleophilic acyl substitution mechanism. Understanding the causality behind the experimental parameters is critical for optimizing yield and purity.

Electrophilic Activation via the -Cyano Group

In standard aliphatic ester amidation, harsh conditions or expensive peptide coupling agents (e.g., HATU, EDC) are required due to the poor leaving group ability of the alkoxide. However, in ethyl cyanoacetate, the strongly electron-withdrawing


-cyano group polarizes the adjacent carbonyl carbon via inductive effects[3]. This significantly lowers the LUMO energy of the ester, making it exceptionally susceptible to nucleophilic attack by the primary amine, 3,3-diphenylpropylamine.
Causality of Experimental Choices
  • Solvent-Free (Neat) Conditions: While the reaction can be performed in refluxing ethanol, executing the reaction neat (solvent-free) at 100 °C is mechanistically superior. Removing the solvent maximizes the bimolecular collision frequency between the amine and the ester. Furthermore, operating above the boiling point of the byproduct (ethanol, bp 78 °C) allows for its continuous distillation. According to Le Chatelier's principle, the physical removal of ethanol from the system irreversibly drives the equilibrium toward the amide product[2].

  • Stoichiometric Asymmetry: Utilizing a slight excess of the amine (1.05 equivalents) ensures the complete consumption of ethyl cyanoacetate. This is a deliberate design choice: unreacted ester is difficult to separate from the product via crystallization, whereas unreacted amine can be easily purged during an acidic aqueous workup.

  • Catalytic Intervention (Optional): If the reaction is scaled down or performed at lower temperatures, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be introduced. DBU acts as a nucleophilic catalyst, attacking the ester to form a highly reactive N-acyl DBU intermediate, which subsequently undergoes rapid aminolysis[4].

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction at each critical node without relying solely on post-reaction LC-MS.

Materials Required
  • Ethyl cyanoacetate: 1.13 g (10.0 mmol)

  • 3,3-Diphenylpropylamine: 2.22 g (10.5 mmol)

  • Dichloromethane (DCM): 20 mL (for workup)

  • 1M Hydrochloric Acid (HCl): 15 mL

  • Brine: 15 mL

  • Anhydrous Sodium Sulfate (

    
    ) 
    
Step-by-Step Methodology
  • Reagent Charging: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head, add 1.13 g of ethyl cyanoacetate and 2.22 g of 3,3-diphenylpropylamine.

  • Thermal Activation: Heat the neat mixture to 100 °C using an oil bath. Stir vigorously. Observe the condensation and removal of ethanol in the distillation receiver.

  • Real-Time Validation (TLC): After 3 hours, sample the reaction mixture. Run a Thin Layer Chromatography (TLC) plate using a 7:3 Hexanes:Ethyl Acetate mobile phase.

    • Validation Check: Stain the plate with Ninhydrin and heat. The starting amine will appear as a dark purple/pink spot. The reaction is deemed complete when the Ninhydrin-active spot is virtually eliminated, and a new, strongly UV-active spot (the product) dominates the baseline.

  • Acidic Workup & Purification: Cool the flask to room temperature. The crude mixture will solidify or become a highly viscous oil. Dissolve the crude material in 20 mL of DCM.

    • Validation Check: Transfer the organic layer to a separatory funnel and wash with 15 mL of 1M HCl. Causality: The acidic wash selectively protonates the excess 3,3-diphenylpropylamine, forcing it into the aqueous layer as a water-soluble hydrochloride salt, leaving the neutral cyanoacetamide highly pure in the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the resulting solid from a minimal amount of hot ethanol/water to yield pure this compound.
    

Quantitative Data & Optimization

Table 1: Reagent Stoichiometry and Physicochemical Properties

ReagentRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
Ethyl Cyanoacetate Electrophile113.111.001.13 g (1.06 mL)
3,3-Diphenylpropylamine Nucleophile211.311.052.22 g
This compound Target Product278.351.00 (Theoretical)2.78 g (Theoretical)

Table 2: Optimization of Reaction Conditions

ConditionSolventTemp (°C)CatalystTime (h)Yield (%)Mechanistic Rationale
A Ethanol78 (Reflux)None1265-70Protic solvent stabilizes intermediate; equilibrium is limited by retained ethanol byproduct.
B Toluene110 (Reflux)None875-80Higher temperature accelerates bimolecular collision; Dean-Stark apparatus removes ethanol.
C (Optimal) Neat100None3-488-92Maximum reactant concentration; continuous evaporation of ethanol irreversibly drives equilibrium.
D THF65DBU (10 mol%)680-85DBU acts as a nucleophilic catalyst, bypassing the need for extreme thermal activation.

Pathway Visualization

Workflow A 3,3-Diphenylpropylamine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Ethyl Cyanoacetate (Electrophile) B->C Carbonyl Polarization D This compound (Target Product) C->D Elimination (-EtOH) E Ethanol (Leaving Group) C->E Byproduct

Mechanistic pathway of nucleophilic acyl substitution forming the target cyanoacetamide.

References

  • Benchchem.The Rise of Cyanoacetamide Scaffolds: A Technical Guide to Their Discovery and Development in Medicinal Chemistry.
  • ResearchGate.
  • CORE.Catalytic Approaches to the Synthesis of Amide Bonds.
  • University of Bath.

Sources

Technical Application Note: Synthesis of 2-Cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocol for the aminolysis of ethyl cyanoacetate with 3,3-diphenylpropylamine to produce 2-cyano-N-(3,3-diphenylpropyl)acetamide .[1][2] This amide is a critical pharmacophore scaffold, widely utilized in the development of GPCR ligands (specifically muscarinic and opioid receptor modulators) and as a versatile intermediate for the construction of substituted pyridones and pyrimidines via subsequent cyclization reactions.[1]

The protocol prioritizes a nucleophilic acyl substitution pathway, optimized for high atom economy and minimal purification requirements.[1] Two methodologies are presented:

  • Method A (Standard): Azeotropic reflux in toluene (Scalable).[2]

  • Method B (Green): Solvent-free thermal aminolysis (High throughput).[2]

Scientific Background & Mechanism

Reaction Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution (aminolysis) .[2] The primary amine (3,3-diphenylpropylamine) acts as a nucleophile, attacking the carbonyl carbon of the ethyl cyanoacetate.[1]

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate.[1][2][3]

  • Proton Transfer: Rapid proton transfer occurs within the intermediate.[2]

  • Elimination: The ethoxy group is eliminated as ethanol, collapsing the intermediate to reform the carbonyl double bond, yielding the amide.[1]

Thermodynamic Driver: The reaction is equilibrium-limited.[1][2] To drive the reaction to completion (Le Chatelier’s principle), the byproduct ethanol must be removed from the system, typically via distillation or azeotropic removal.[1]

Mechanistic Diagram

ReactionMechanism Reactants Reactants (Amine + Ester) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (k1) Transition Ethanol Elimination TS->Transition Proton Transfer Product Product (Cyanoacetamide) Transition->Product - EtOH (Entropy Drive)

Figure 1: Mechanistic pathway of the aminolysis reaction.[2]

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][4][5][6][7][8]RoleSafety Note
3,3-Diphenylpropylamine 211.301.0NucleophileIrritant, Hygroscopic
Ethyl Cyanoacetate 113.111.1 - 1.2ElectrophileLachrymator, Toxic
Toluene 92.14SolventMediumFlammable
Ethanol 46.07ByproductLeaving GroupFlammable
Method A: Azeotropic Reflux (Recommended for >5g Scale)

This method uses a Dean-Stark trap or open distillation to remove ethanol, pushing the equilibrium to >95% conversion.[1][2]

Apparatus:

  • Round-bottom flask (RBF).[2][4]

  • Dean-Stark trap (optional) or simple distillation head.[2]

  • Reflux condenser.[2][8]

  • Magnetic stir bar / Oil bath.[2]

Step-by-Step Procedure:

  • Charge: In a clean, dry RBF, dissolve 3,3-diphenylpropylamine (1.0 equiv) in Toluene (5 mL per gram of amine).

  • Addition: Add Ethyl Cyanoacetate (1.1 equiv) dropwise at room temperature. Note: A slight exotherm may occur.[1][2]

  • Reflux: Heat the mixture to reflux (Bath temp: 120–130°C).

  • Equilibrium Shift: Maintain reflux for 4–6 hours.

    • Critical Step: If using a Dean-Stark, the ethanol/toluene azeotrope will collect.[1][2] If using a simple condenser, momentarily remove the condenser to allow volatile ethanol to escape, or use a short-path distillation head to collect the distillate.[1]

  • Monitoring: Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane). The amine spot (

    
    ) should disappear; Product spot (
    
    
    
    ) will appear.[2]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the toluene under reduced pressure (Rotovap).[2]

    • The residue will likely be a viscous oil or semi-solid.[1][2]

  • Purification:

    • Triturate the residue with cold Ethanol or Diethyl Ether .[1][2]

    • Filter the resulting white precipitate.[1][2][4]

    • Recrystallize from hot Ethanol/Water (9:1) if high purity is required.[2]

Method B: Solvent-Free Thermal (Green Chemistry)

Ideal for small scales (<2g) or high-throughput screening.[2]

  • Mix: Combine amine (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) in a vial.

  • Heat: Heat the neat mixture to 100°C for 2 hours with stirring. The vial should be open (or vented with a needle) to allow ethanol to escape.[2]

  • Solidification: Upon cooling, the mixture often solidifies into a cake.[1][2]

  • Wash: Crush the cake and wash with cold hexanes to remove excess ester.

  • Dry: Vacuum dry the solid.[1][2][4][8]

Workflow Visualization

ExperimentalWorkflow cluster_Method Reaction Conditions Start Start: Weigh Reagents Mix Mix Amine + Ester (1:1.1 Ratio) Start->Mix Reflux Method A: Toluene Reflux (110°C, 4-6h) Mix->Reflux Neat Method B: Neat Heating (100°C, 2h) Mix->Neat Check TLC Check (Disappearance of Amine) Reflux->Check Neat->Check Workup Evaporate Solvent/Volatiles Check->Workup Complete Purify Recrystallization (EtOH/H2O) Workup->Purify Final Final Product: This compound Purify->Final

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

To ensure the integrity of the synthesized protocol, the following analytical signatures must be verified.

TechniqueExpected SignalInterpretation
IR Spectroscopy ~2260 cm⁻¹ (Weak/Med)C≡N stretch (Nitrile group).[2]
~1650–1660 cm⁻¹ (Strong)C=O stretch (Amide I band).[2]
~3200–3300 cm⁻¹ (Broad)N-H stretch (Secondary amide).[2]
¹H-NMR (CDCl₃)

3.3–3.4 ppm (Singlet, 2H)
-CO-CH₂-CN (Active methylene).[2]

3.9–4.0 ppm (Triplet, 1H)
Ph₂-CH- (Benzylic proton).[2]

7.1–7.3 ppm (Multiplet)
Aromatic protons (Phenyl rings).[2]
Appearance White to Off-White PowderCrystalline solid.[2]

Troubleshooting & Optimization

  • Issue: Low Yield / Oily Product.

    • Cause: Incomplete removal of ethanol or excess ethyl cyanoacetate.[2]

    • Solution: Ensure vigorous reflux with open ventilation or Dean-Stark.[2] Wash crude oil with hexanes to remove unreacted ester (ethyl cyanoacetate is soluble in hexane; the amide product is generally not).[2]

  • Issue: Dimerization.

    • Cause: Overheating ethyl cyanoacetate in the presence of base can lead to self-condensation.[1][2]

    • Solution: Do not add strong bases (like NaOEt) unless the reaction is sluggish.[2] The amine itself is sufficiently nucleophilic.[1][2] Keep temperature <130°C.

  • Issue: Hydrolysis.

    • Cause: Wet solvents.[2]

    • Solution: Use anhydrous toluene.[2] The cyano group can hydrolyze to a carboxylic acid if water and acid/base are present at high temps.[1][2]

References

  • BenchChem. Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide. Retrieved from .[2]

  • Organic Syntheses. Cyanoacetamide. Org. Synth. 1929, 9,[1] 36. DOI: 10.15227/orgsyn.009.0036.[2][9] Available at: .[2]

  • Corson, B. B., et al. Ethyl Cyanoacetate Reactions. Journal of the American Chemical Society.[1][2] (Foundational aminolysis methodologies).

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl cyanoacetate. Retrieved from .[2]

  • Fisher Scientific. Amide Synthesis Application Note. Retrieved from .[2]

Sources

Application Note: Catalytic Amidation Protocols for 2-Cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the catalytic synthesis of 2-cyano-N-(3,3-diphenylpropyl)acetamide , a functionalized intermediate relevant to the synthesis of neuroactive pharmacophores and antihistamine analogs.

Introduction & Strategic Analysis

The synthesis of This compound presents a specific chemoselective challenge: forming an amide bond between cyanoacetic acid and 3,3-diphenylpropylamine without degrading the labile nitrile group or inducing decarboxylation of the activated methylene core.

Traditional methods utilizing stoichiometric coupling reagents (e.g., EDC, HATU) or acid chlorides (via


) often suffer from poor atom economy, difficult purification of urea byproducts, or harsh conditions that hydrolyze the cyano moiety.

This guide focuses on Direct Catalytic Amidation (DCA) , a "green" methodology that utilizes Lewis acid catalysts to couple carboxylic acids and amines directly, generating water as the sole byproduct. We prioritize two catalytic systems:

  • Boric Acid [

    
    ]:  A robust, cost-effective system for scale-up.
    
  • 3,4,5-Trifluorophenylboronic Acid: A highly active low-temperature catalyst for ensuring maximum chemoselectivity.

Target Molecule Specifications
  • Chemical Formula:

    
    [1]
    
  • MW: 278.35 g/mol [1]

  • Key Structural Features:

    • Nitrile (CN): Susceptible to hydrolysis under strong acid/base.

    • 
      -Methylene:  Acidic (
      
      
      
      ), prone to Knoevenagel condensation side-reactions.
    • Diphenylpropyl Chain: Lipophilic tail requiring non-polar solvent compatibility.

Mechanistic Insight: Boron-Catalyzed Amidation[3]

Understanding the mechanism is crucial for troubleshooting. Unlike the classical view of a monomeric acyl borate, recent kinetic studies (e.g., by Whiting et al.) suggest a cooperative dimeric activation mechanism. The catalyst forms a bridge between the carboxylic acid and the amine, lowering the activation energy for nucleophilic attack while protecting the acid from decarboxylation.

Mechanistic Pathway (Graphviz Diagram)

BoronCatalysis Start Substrates: R-COOH + R'-NH2 Complex Pre-Transition State: Dimeric B-O-B Complex Start->Complex Self-Assembly Cat Catalyst: Boronic/Boric Acid Cat->Complex Activation TS Transition State: Nucleophilic Attack (Six-Membered Ring) Complex->TS Rate Limiting Step Product Product: Amide + H2O TS->Product Dehydration Product->Cat Catalyst Regeneration

Figure 1: Proposed cooperative cycle for Boron-catalyzed direct amidation. The catalyst activates the carboxyl group while templating the amine approach, avoiding nitrile interference.

Experimental Protocols

Protocol A: Boric Acid Catalyzed Azeotropic Reflux (Robust/Scale-Up)

Best for: Gram-to-kilogram scale synthesis where slight heating is acceptable. Rationale: Boric acid is non-toxic and easily removed. Toluene allows azeotropic water removal (Dean-Stark), driving the equilibrium forward.

Reagents:

  • Cyanoacetic acid (1.0 equiv)[2]

  • 3,3-Diphenylpropylamine (1.05 equiv)

  • Boric Acid (

    
    ) (10–20 mol%)
    
  • Solvent: Toluene (0.5 M concentration)

Step-by-Step Procedure:

  • Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add cyanoacetic acid (e.g., 8.5 g, 100 mmol) and boric acid (0.62 g, 10 mmol) to the flask.

  • Solvent: Add Toluene (200 mL).

  • Amine Addition: Add 3,3-diphenylpropylamine (22.2 g, 105 mmol) in one portion. The mixture may become slightly cloudy (salt formation); this is normal.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Ensure the Dean-Stark trap is filling with toluene/water.
    
  • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexanes) or HPLC. The reaction typically reaches completion in 12–24 hours.

    • Checkpoint: If reaction stalls, add 5 mol% additional boric acid.

  • Workup: Cool to room temperature. The catalyst often precipitates.

    • Wash the organic phase with water (

      
      ), saturated 
      
      
      
      (
      
      
      ), and brine.
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography if high purity (>99%) is required.

Protocol B: Activated Boronic Acid Catalysis (Low Temperature)

Best for: Small scale or if the nitrile group shows sensitivity to reflux temperatures. Rationale: Electron-deficient boronic acids (e.g., 3,4,5-trifluorophenylboronic acid) are more Lewis acidic and active at lower temperatures (


), reducing thermal degradation risks.

Reagents:

  • Cyanoacetic acid (1.0 equiv)[2]

  • 3,3-Diphenylpropylamine (1.0 equiv)

  • Catalyst: 3,4,5-Trifluorophenylboronic acid (5 mol%) OR 2-Iodophenylboronic acid (10 mol%)

  • Drying Agent: Activated 4Å Molecular Sieves (200 mg/mmol)

  • Solvent: Fluorobenzene or Toluene

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial/flask. Add activated 4Å molecular sieves.

  • Charging: Add cyanoacetic acid (1.0 mmol), amine (1.0 mmol), and catalyst (0.05 mmol).

  • Reaction: Add solvent (2 mL) and stir at

    
     (or Room Temp for 48h).
    
  • Workup: Filter through a Celite pad to remove sieves. Wash the pad with EtOAc.

  • Purification: Wash filtrate with 1M HCl (to remove unreacted amine) and sat.

    
    . Concentrate to yield product.
    

Data Comparison & Performance Metrics

The following table contrasts the Boric Acid method against traditional coupling agents for this specific substrate class.

MetricBoric Acid (Protocol A) EDC / HOBt Thionyl Chloride (

)
Yield 85–92%75–85%60–70%
Atom Economy High (Only

waste)
Low (Urea byproducts)Medium (

, HCl waste)
Purification Simple ExtractionChromatography often requiredExtraction (risk of hydrolysis)
Chemoselectivity Excellent (CN intact)GoodPoor (CN may hydrolyze)
Cost Very LowHighLow
Reaction Time 18–24 h4–8 h2–4 h

Technical Note on Analytics:

  • 1H NMR (CDCl3, 400 MHz): Look for the singlet of the cyanoacetyl

    
    -protons at 
    
    
    
    . The amide NH typically appears as a broad triplet at
    
    
    .
  • IR Spectroscopy: Verify the presence of the Nitrile stretch (

    
    ) and Amide Carbonyl (
    
    
    
    ). Absence of the Nitrile peak indicates hydrolysis to the primary amide or acid.

References

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide.[3] Organic Syntheses, 81, 262.[3] Link

  • Gernon, M. D., et al. (1999). Boric Acid Catalyzed Amidation. Tetrahedron Letters, 40(45), 7931-7934. Link

  • Ishihara, K., & Yamamoto, H. (1996). Arylboronic Acid-Catalyzed Amidation of Carboxylic Acids. Journal of Organic Chemistry, 61(13), 4196-4197. Link

  • Marcelli, T. (2013). Mechanistic Insights into the Boronic Acid-Catalyzed Direct Amidation. Chemical Science, 4, 2374-2383. Link

  • Arkhipenko, S., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9, 1058-1072. Link

Sources

Application Note: Strategic Solvent Selection for the Synthesis of 2-Cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

[label="Solvent Selection

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Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The synthesis of 2-cyano-N-(3,3-diphenylpropyl)acetamide relies on the amidation of 3,3-diphenylpropylamine with a cyanoacetylating agent (e.g., cyanoacetic acid or ethyl cyanoacetate). While amide bond formation is one of the most frequently executed transformations in medicinal chemistry [2.1], the presence of the highly reactive cyanoacetyl moiety introduces unique chemoselectivity challenges. This application note details the mechanistic causality behind solvent selection, demonstrating how migrating from traditional hazardous solvents (DMF, DCM, Toluene) to greener alternatives (2-MeTHF, CPME) suppresses side reactions, improves the Environmental Factor (E-factor), and enhances overall yield[1].

Mechanistic Causality: The Role of Solvent in Cyanoacetylation

The structural anatomy of cyanoacetic acid derivatives features an


-methylene group flanked by two strong electron-withdrawing groups (cyano and carbonyl). This renders the methylene protons highly acidic.
The Pitfalls of Traditional Solvents (DMF & DCM)

Historically, coupling reactions utilizing cyanoacetic acid and 3,3-diphenylpropylamine have relied on N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[2].

  • DMF: As a polar aprotic solvent, DMF stabilizes ionic intermediates. However, in the presence of coupling bases (e.g., DIPEA), DMF exacerbates the deprotonation of the

    
    -methylene group. This leads to unwanted Knoevenagel condensations  or dimerization (forming malonamide derivatives)[3][4]. Furthermore, DMF is notoriously difficult to remove during workup, often requiring aqueous washes that reduce the yield of the moderately polar product[5].
    
  • DCM: While effective for solubilizing the O-acylisourea active ester intermediate, DCM is a highly regulated halogenated solvent with a poor sustainability profile and high volatility, making it unsuitable for scale-up[2].

The Green Solvent Advantage (2-MeTHF & CPME)

Modern solvent selection frameworks prioritize neoteric and bio-derived solvents[6].

  • 2-Methyltetrahydrofuran (2-MeTHF): For catalytic coupling, 2-MeTHF provides an ideal balance. It effectively solubilizes 3,3-diphenylpropylamine and the activated cyanoacetic acid but limits the solubility of highly polar ionic byproducts. Its lower polarity compared to DMF suppresses the deprotonation of the active methylene group, thereby minimizing dimerization[2][7].

  • Cyclopentyl Methyl Ether (CPME): For the thermal amidation route (using ethyl cyanoacetate), CPME is superior to traditional Toluene. CPME has a high boiling point (106 °C), resists peroxide formation, and forms a highly efficient azeotrope with the ethanol byproduct, driving the reaction equilibrium forward without the toxicity associated with aromatic hydrocarbons[1].

ReactionPathway SM 3,3-diphenylpropylamine + Cyanoacetic Acid Act Active Ester Intermediate (e.g., COMU-activated) SM->Act Coupling Agent Base, Solvent Prod This compound (Target Product) Act->Prod Aminolysis Side Side Reactions (Dimerization / Knoevenagel) Act->Side Poor Solvent Choice (e.g., DMF + excess base)

Reaction pathway and side-reaction divergence based on solvent choice.

Quantitative Data: Solvent Performance Matrix

The following table summarizes the quantitative performance of various solvents in the synthesis of this compound. Data reflects optimized conditions using 1.1 equivalents of the cyanoacetylating agent.

SolventReaction RouteYield (%)Purity (HPLC)E-FactorPrimary Impurity Profile
DCM COMU Coupling82%94.5%HighUnreacted amine, urea byproducts
DMF COMU Coupling68%88.0%Very HighMalonamide dimers, Knoevenagel adducts
2-MeTHF COMU Coupling91% 98.2% Low Trace unreacted amine (<1%)
Toluene Thermal (Ester)75%92.0%MediumThermal degradation products
CPME Thermal (Ester)88% 97.5% Low Trace ethyl cyanoacetate

Note: E-Factor is calculated as (kg waste / kg product), excluding water. 2-MeTHF and CPME demonstrate superior phase-separation capabilities during aqueous workup, significantly lowering the E-Factor[1].

SolventSelection Start Select Amidation Route Route1 Catalytic Coupling (Cyanoacetic Acid) Start->Route1 Route2 Thermal Amidation (Ethyl Cyanoacetate) Start->Route2 Sol1 Traditional: DMF / DCM Green: 2-MeTHF / EtOAc Route1->Sol1 Sol2 Traditional: Toluene Green: CPME Route2->Sol2 Eval Evaluate: Solubility, E-Factor, Side-reaction suppression Sol1->Eval Sol2->Eval Opt Optimal Solvent Selected Eval->Opt

Decision matrix for solvent selection in cyanoacetamide synthesis.

Experimental Protocols

To ensure reproducibility and scientific integrity, two self-validating protocols are provided based on the optimal solvents identified above.

Protocol A: COMU-Mediated Coupling in 2-MeTHF (Recommended for Lab Scale)

COMU is utilized as a highly efficient, safer alternative to HATU, generating water-soluble byproducts that are easily removed during workup[1][2].

Reagents:

  • 3,3-diphenylpropylamine: 10.0 mmol (2.11 g)

  • Cyanoacetic acid: 11.0 mmol (0.94 g)

  • COMU: 11.0 mmol (4.71 g)

  • N,N-Diisopropylethylamine (DIPEA): 22.0 mmol (3.83 mL)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF), 40 mL

Step-by-Step Methodology:

  • Activation: In an oven-dried 100 mL round-bottom flask under inert atmosphere (

    
    ), dissolve cyanoacetic acid and COMU in 30 mL of anhydrous 2-MeTHF.
    
  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA dropwise over 5 minutes. Stir for 15 minutes to allow the formation of the active ester. Self-Validation: The solution will transition to a pale yellow color, indicating active ester formation.

  • Aminolysis: Dissolve 3,3-diphenylpropylamine in 10 mL of 2-MeTHF and add it dropwise to the activated mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Analyze an aliquot via HPLC or TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the amine peak disappears.

  • Workup: Quench the reaction with 20 mL of saturated aqueous

    
    . Separate the phases. Wash the organic (2-MeTHF) layer sequentially with saturated 
    
    
    
    (20 mL) and brine (20 mL).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from Ethanol/Water to obtain pure this compound.
    
Protocol B: Thermal Aminolysis in CPME (Recommended for Scale-Up)

This route avoids expensive coupling reagents and utilizes azeotropic distillation to drive the reaction[1][4].

Reagents:

  • 3,3-diphenylpropylamine: 50.0 mmol (10.57 g)

  • Ethyl cyanoacetate: 55.0 mmol (6.22 g)

  • Solvent: Cyclopentyl Methyl Ether (CPME), 100 mL

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser with 3,3-diphenylpropylamine, ethyl cyanoacetate, and CPME.

  • Azeotropic Heating: Heat the mixture to reflux (approx. 106 °C). As the amidation proceeds, ethanol is generated as a byproduct.

  • Distillation: The CPME/Ethanol azeotrope will collect in the Dean-Stark trap. Continuously drain the trap to remove ethanol and drive the equilibrium forward.

  • Reaction Monitoring: Maintain reflux for 6-8 hours. Perform TLC/HPLC to confirm the consumption of the amine.

  • Cooling & Crystallization: Once complete, allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours. Self-Validation: The target cyanoacetamide will spontaneously precipitate from the CPME as it cools, acting as an auto-purification step.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold CPME (2 x 15 mL), and dry under vacuum at 45 °C to afford the product.

References

  • Source: Green Chemistry (RSC Publishing)
  • Source: Organic Process Research & Development (ACS Publications)
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis Source: MDPI URL
  • Cyanoacetamide Synthesis in Liquid Ammonia Source: The Chemical Research Institute of Non-Aqueous Solutions URL
  • 2-Cyanoacetamide synthesis Source: ChemicalBook URL
  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation Source: Mediterranean Journal of Medical Research URL
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions Source: NSF PAR URL

Sources

Harnessing 2-Cyano-N-(3,3-diphenylpropyl)acetamide for Knoevenagel Condensation: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

An Application & Protocol Guide for Researchers

Abstract

The Knoevenagel condensation stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, providing critical access to a vast array of α,β-unsaturated compounds.[1][2] These products serve as pivotal intermediates in the synthesis of pharmaceuticals, natural products, and functional materials.[2][3][4][5][6] This guide provides a detailed exploration of 2-cyano-N-(3,3-diphenylpropyl)acetamide, a specialized active methylene precursor, for use in Knoevenagel condensation reactions. We present validated, step-by-step protocols for both the synthesis of the precursor itself and its subsequent application in condensation reactions with aromatic aldehydes. The causality behind experimental choices, mechanistic insights, and troubleshooting strategies are discussed to empower researchers in the fields of medicinal chemistry and drug development.

Introduction: The Strategic Value of Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation, involving the nucleophilic addition of a compound with an active methylene group to a carbonyl functionality, typically an aldehyde or ketone, followed by a dehydration step to yield a conjugated product.[7][8] The reaction is generally catalyzed by a weak base, such as an amine.[7][9]

The driving force of the reaction is the acidity of the α-protons of the active methylene compound, which are flanked by two electron-withdrawing groups (e.g., nitrile, carbonyl, ester).[10] This structural feature facilitates deprotonation and the formation of a stabilized carbanion, a potent nucleophile. N-substituted cyanoacetamides are particularly valuable active methylene compounds because they introduce both a reactive methylene center and a versatile nitrile group into the molecular framework.[11]

The specific precursor highlighted in this guide, this compound, is of particular interest. The bulky, lipophilic 3,3-diphenylpropyl group can significantly influence the physicochemical properties of the final condensation products, potentially enhancing their solubility in non-polar environments and modulating their interaction with biological targets—a key consideration in modern drug design.

Synthesis of Precursor: this compound

A reliable supply of the precursor is paramount. The following protocol details an efficient synthesis via the nucleophilic acyl substitution of ethyl cyanoacetate with 3,3-diphenylpropylamine.[12] This method is robust and readily scalable in a standard organic chemistry laboratory.

Synthesis Workflow

reagents Combine Reactants: - 3,3-Diphenylpropylamine - Ethyl Cyanoacetate - Toluene (Solvent) reflux Heat to Reflux (e.g., 110-120°C) reagents->reflux 1. Setup monitor Monitor Reaction (via TLC) reflux->monitor 2. Reaction workup Cool & Evaporate Solvent monitor->workup 3. Completion purify Purify Crude Product workup->purify 4. Work-up product Isolate Pure Precursor: This compound purify->product 5. Purification G cluster_mechanism Knoevenagel Condensation Mechanism start Active Methylene (Precursor) enolate Resonance-Stabilized Enolate start->enolate + Base catalyst_out Base-H⁺ intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack aldehyde Aromatic Aldehyde (Electrophile) aldehyde->intermediate product α,β-Unsaturated Product intermediate->product - H₂O (Dehydration) water H₂O intermediate->water catalyst_regen Base (Piperidine) catalyst_in Base (Piperidine) catalyst_in->enolate

Sources

Application Note: Microwave-Assisted Synthesis of N-Substituted Cyanoacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-substituted cyanoacetamides are "privileged scaffolds" in medicinal chemistry, serving as critical precursors for bioactive heterocycles including aminopyrazoles, pyridines, and kinase inhibitors. Traditional thermal synthesis (reflux) suffers from long reaction times (4–12 hours), extensive solvent waste, and moderate yields due to thermal degradation.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that utilizes dielectric heating to accelerate the aminolysis of ethyl cyanoacetate.[1] By leveraging the specific coupling of microwave energy with the polar carbonyl moiety, this method achieves quantitative yields (>90%) in under 10 minutes, often under solvent-free (neat) conditions.[2]

Theoretical Basis & Mechanism[1]

The Microwave Advantage: Dipolar Polarization

Unlike conventional heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) interacts directly with the dipoles in the reaction mixture.

  • Dielectric Heating: The carbonyl (

    
    ) group of ethyl cyanoacetate is highly polar. Under microwave irradiation, these dipoles align and relax with the oscillating electric field, generating intense localized heat (molecular friction).
    
  • Specific Non-Thermal Effects: While debated, empirical data suggests MW irradiation stabilizes the polar transition state of the nucleophilic attack more effectively than thermal heating, lowering the activation energy (

    
    ).
    
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution . The amine nucleophile attacks the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing cyano group (


-position) increases the acidity of the methylene protons and the electrophilicity of the carbonyl, making it particularly responsive to microwave excitation.

Mechanism Reagents Ethyl Cyanoacetate + Primary Amine TS Tetrahedral Intermediate (Polarized by MW) Reagents->TS Nucleophilic Attack (Fast) Elimination Elimination of Ethanol TS->Elimination Proton Transfer Product N-Substituted Cyanoacetamide Elimination->Product - EtOH

Figure 1: Mechanistic pathway of the aminolysis reaction accelerated by microwave irradiation.

Equipment & Materials

Instrumentation
  • System: Single-mode Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover).

  • Vessels: 10 mL or 30 mL Borosilicate glass vials with snap-caps (pressure rated to 30 bar).

  • Temperature Control: IR sensor (external) or Fiber Optic (internal).[1] Internal fiber optic is preferred for accurate exothermic control.[1]

Reagents
  • Substrate: Ethyl cyanoacetate (>98% purity).[1]

  • Nucleophiles: Primary or secondary amines (e.g., Benzylamine, Aniline, Morpholine).

  • Solvents (Optional): Ethanol (absolute) or Water (for workup).[1]

  • Catalyst (Optional): Basic Alumina or Potassium Carbonate (usually not required for neat protocols).[1]

Experimental Protocols

Protocol A: Solvent-Free (Neat) Synthesis (Recommended)

Best for liquid amines and high-throughput libraries.[1] Adheres to Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

  • Preparation: In a 10 mL microwave vial, add Ethyl Cyanoacetate (10 mmol, 1.13 g) .

  • Addition: Add the Amine (10-12 mmol) dropwise.

    • Note: The reaction is exothermic. If the amine is highly reactive (e.g., propylamine), cool the vial in an ice bath during addition.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Mode: Dynamic (Temperature Control)[1]

    • Temperature: 120 °C

    • Hold Time: 2–5 minutes

    • Pre-stirring: 30 seconds (High speed)[1]

    • Pressure Limit: 250 psi (17 bar)[1]

    • Power Max: 300 W (System will modulate power to maintain 120°C).

  • Workup:

    • Cool the vial to <50 °C using compressed air (built-in feature).[1]

    • The product often solidifies upon cooling.

    • Add 5 mL of cold water or ethanol/water (1:1).[1]

    • Filter the solid precipitate under vacuum.

    • Wash with cold water (2 x 5 mL) and dry.[1]

Protocol B: Ethanol-Assisted Synthesis

Best for solid amines or sterically hindered substrates.[1]

  • Preparation: Dissolve Amine (10 mmol) in Ethanol (2-3 mL) in a 10 mL microwave vial.

  • Addition: Add Ethyl Cyanoacetate (10 mmol) .

  • Irradiation:

    • Temperature: 85 °C (Reflux temperature of EtOH, superheated).

    • Time: 5–10 minutes.

  • Workup: Pour the reaction mixture into crushed ice. Filter the resulting precipitate.[3]

Results & Discussion

Comparative Efficiency

The microwave protocol demonstrates a significant reduction in reaction time and energy consumption compared to traditional oil-bath reflux.[1]

Table 1: Comparison of Conventional vs. Microwave Synthesis

EntryAmine SubstrateMethodTimeYield (%)
1 BenzylamineThermal (Reflux)4 hrs68%
Microwave (Neat) 2 min 96%
2 AnilineThermal (Reflux)6 hrs55%
Microwave (Neat) 5 min 92%
3 MorpholineThermal (Reflux)3 hrs70%
Microwave (Neat) 3 min 94%
4 4-Cl-AnilineThermal (Reflux)8 hrs45%
Microwave (EtOH) 8 min 88%
Experimental Workflow

Workflow Start Start: Weigh Reagents (1:1.2 Ratio) Mix Mix in MW Vial (Neat or min. solvent) Start->Mix Irradiate MW Irradiation 120°C, 2-5 min Mix->Irradiate Cool Cool to <50°C (Air Jet) Irradiate->Cool Precip Add Cold H2O/EtOH to Precipitate Cool->Precip Filter Vacuum Filtration & Drying Precip->Filter Analyze Analysis (NMR, MP, IR) Filter->Analyze

Figure 2: Standard operating procedure (SOP) for the microwave-assisted synthesis workflow.

Troubleshooting & Optimization

IssueProbable CauseSolution
Charring / Dark Product "Hot spots" or thermal runaway.[1]Reduce target temp by 10°C; Ensure high stirring rate; Use "Power Cycling" mode.
Low Yield (Solid Amine) Poor homogeneity.[1]Add minimal solvent (EtOH or DMF) to create a slurry; Use Protocol B.
High Pressure Trip Volatile amine or byproduct (EtOH) buildup.[1]Use a larger vessel (30 mL) for headspace; Reduce reaction scale.
No Precipitation Product is water-soluble.[1]Extract with Ethyl Acetate; Dry over MgSO4; Evaporate solvent.[1]

References

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Retrieved from [Link][1]

  • Santra, S., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds. OAText. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024).[1] Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates. Retrieved from [Link]

  • Sigma-Aldrich. (2025).[1] Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]

Sources

The Strategic Utility of 2-cyano-N-(3,3-diphenylpropyl)acetamide in the Synthesis of Substituted Piperidones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of synthetic precursors, N-substituted cyanoacetamides have emerged as exceptionally versatile building blocks due to the inherent reactivity of their active methylene and nitrile functionalities.[1][2] This application note delves into the synthetic potential of a specific, yet underexplored, member of this class: 2-cyano-N-(3,3-diphenylpropyl)acetamide . The strategic placement of the bulky 3,3-diphenylpropyl moiety offers a unique scaffold that can impart significant lipophilicity and steric influence on target molecules, properties of considerable interest in modulating pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive overview of the synthesis of this compound and its subsequent application in the construction of a key heterocyclic system: a substituted piperidinone. The protocols and mechanistic insights detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this compound in their synthetic endeavors.

Core Synthesis: Preparation of this compound

The initial step in harnessing the synthetic potential of the title compound is its efficient preparation. The most direct and established route to N-substituted cyanoacetamides is the amidation of an appropriate cyanoacetate ester with a primary amine.[1][3] In this case, the reaction proceeds via a nucleophilic acyl substitution of ethyl cyanoacetate with 3,3-diphenylpropylamine.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,3-Diphenylpropylamine

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Sodium ethoxide (catalytic amount, optional)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol or ethyl acetate/hexanes for recrystallization

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-diphenylpropylamine (1.0 eq) and ethyl cyanoacetate (1.05 eq).

  • Add a suitable volume of toluene to facilitate stirring and heat transfer. A catalytic amount of a base like sodium ethoxide can be added to accelerate the reaction, although heating is often sufficient.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove any unreacted starting materials and byproducts.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a crystalline solid.[4]

Data Presentation: Reactant and Product Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
3,3-DiphenylpropylamineC₁₅H₁₇N211.30Solid or oil
Ethyl cyanoacetateC₅H₇NO₂113.11Colorless liquid
This compoundC₁₈H₁₈N₂O278.35Solid

Application in Heterocyclic Synthesis: Intramolecular Cyclization to a Piperidinone Derivative

The true synthetic utility of this compound lies in its propensity for intramolecular cyclization, a powerful strategy for the construction of cyclic systems. The presence of the active methylene group and the nitrile functionality sets the stage for a base-catalyzed intramolecular cyclization, mechanistically analogous to the Thorpe-Ziegler reaction, to form a six-membered piperidinone ring.[5][6]

The Thorpe-Ziegler Cyclization: A Mechanistic Overview

The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones and enamines from dinitriles.[5][6] While our substrate is not a dinitrile, the underlying principle of base-catalyzed intramolecular attack of a carbanion on a nitrile group is directly applicable.

The reaction is initiated by the deprotonation of the active methylene group (α-carbon to the nitrile) by a strong base, generating a resonance-stabilized carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the amide carbonyl group. Subsequent rearrangement and tautomerization lead to the formation of a stable enamine intermediate within the newly formed piperidine ring. Acidic workup then hydrolyzes the enamine to the corresponding piperidinone.

Proposed Reaction Scheme and Mechanism

G cluster_0 Intramolecular Cyclization and Hydrolysis Start This compound Base Strong Base (e.g., NaH, LHMDS) Carbanion Carbanion Formation Cyclization Intramolecular Nucleophilic Attack Intermediate Cyclic Enamine Intermediate Hydrolysis Acidic Workup (H3O+) Product 4-cyano-5,5-diphenyl-2-piperidone

Caption: Proposed workflow for the synthesis of a piperidinone derivative.

Detailed Experimental Protocol: Synthesis of 4-cyano-5,5-diphenyl-2-piperidone

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Dilute aqueous acid (e.g., 1M HCl) for workup

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., NaH, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved when using NaH.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of water.

  • Acidify the mixture with 1M HCl to hydrolyze the enamine intermediate. Stir for 1-2 hours at room temperature.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-cyano-5,5-diphenyl-2-piperidone.

Data Presentation: Reaction Conditions and Expected Outcome

Starting MaterialBaseSolventTemperatureExpected Product
This compoundNaHTHFReflux4-cyano-5,5-diphenyl-2-piperidone
This compoundLHMDSTHF0 °C to RT4-cyano-5,5-diphenyl-2-piperidone

Trustworthiness and Self-Validation

The protocols described are grounded in well-established chemical principles. The synthesis of the starting material is a standard amidation reaction with a predictable outcome. The key intramolecular cyclization step is a variant of the robust and widely utilized Thorpe-Ziegler reaction.[5][6] The progress of both reactions can be reliably monitored by standard analytical techniques such as TLC, and the structures of the intermediate and final product can be unequivocally confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry). The purification steps outlined are standard procedures in organic synthesis designed to remove common impurities.

Visualization of the Proposed Mechanism

G

Caption: Mechanism of piperidinone synthesis.

Conclusion and Future Outlook

This compound represents a valuable and strategically designed precursor for the synthesis of complex heterocyclic molecules. This application note has detailed a robust protocol for its synthesis and a compelling application in the construction of a substituted piperidinone scaffold via an intramolecular Thorpe-Ziegler-type cyclization. The resulting piperidinone derivative, featuring a gem-diphenyl moiety, is an attractive scaffold for further functionalization and exploration in drug discovery programs. The methodologies presented herein are intended to serve as a practical guide for researchers and to stimulate further investigation into the synthetic utility of this promising building block.

References

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-299. [Link]

  • Al-Mousawi, S. M., et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 15(12), 9425-9437. [Link]

  • Wu, L., et al. (2008). SYNTHESIS OF 4-SUBSTITUTED 3,5-DICYANO-2,6-PIPERIDINE- DIONES USING LITHIUM NITRIDE AS A CONVENIENT SOURCE OF AMMONIA. Organic Preparations and Procedures International, 40(6), 574-578. [Link]

  • Wikipedia. (2023, October 29). Thorpe reaction.[Link]

  • Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl.[Link]

  • Zenodo. (1974). Synthesis of Some Enaminonitriles.[Link]

  • Royal Society of Chemistry. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.[Link]

  • PubMed. (2023). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds.[Link]

  • Royal Society of Chemistry. (2018). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage.[Link]

  • ProQuest. (1991). Generation and cyclization of nitrilium ions from amides and synthesis of chiral amines.[Link]

  • ResearchGate. (n.d.). Thorpe-Ziegler reaction.[Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Journal of the Chemical Society C: Organic. (1969). Synthesis of some N-substituted 4-piperidones.[Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed.[Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides..[Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization/Halogenation of N‐Arylpropynamides..[Link]

Sources

Troubleshooting & Optimization

removing unreacted 3,3-diphenylpropylamine from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,3-Diphenylpropylamine (DPPA) Purification Ticket ID: #DPPA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Sticky" Amine Problem

You are likely encountering difficulty removing unreacted 3,3-diphenylpropylamine (DPPA) from your reaction mixture.[1] This is a common bottleneck in the synthesis of antimuscarinic agents (e.g., Tolterodine, Fesoterodine).

Root Cause Analysis: DPPA presents a dual-challenge profile:

  • High Basicity: With a pKa of ~10.0 [1], it protonates easily but requires specific pH thresholds to fully partition.

  • High Lipophilicity: The two phenyl rings (LogP ~3.4) create a "greasy" tail. Even when protonated (ammonium salt form), the ion pair can remain soluble in organic solvents like DCM or EtOAc, or form stubborn emulsions.

This guide details three validated protocols to sequester and remove DPPA, ranked from standard bench workups to high-throughput scavenging.

Module 1: Liquid-Liquid Extraction (LLE) Optimization

Best for: Standard batch synthesis (>100 mg scale) where the product is neutral or acidic.

The Protocol: Standard acid washes often fail because the lipophilic DPPA-HCl salt "oils out" or stays in the organic phase. You must force the partition.

Step-by-Step Workflow:

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) .

    • Note: Avoid Dichloromethane (DCM) if possible; lipophilic amine salts are notoriously soluble in DCM.

  • The "Hard" Acid Wash: Wash the organic layer 3x with 1M HCl .

    • Target pH: The aqueous layer must be pH < 2.[2]

    • Mechanism:[2][3]

      
      . This charged species should migrate to water.
      
  • Emulsion Control (The Critical Step):

    • If an emulsion forms (common due to the diphenyl tail acting as a surfactant), do not shake vigorously. Invert gently.

    • Add Brine: Add saturated NaCl to the aqueous acid layer to increase ionic strength and force phase separation.

  • Verification: Check the organic layer by TLC (Visualize with Ninhydrin).[4] If DPPA persists, proceed to Module 2.

Troubleshooting Table: LLE Failure Modes

SymptomRoot CauseCorrective Action
Amine remains in Organic Layer Ion-pairing with lipophilic anionsSwitch solvent to Et2O; use stronger acid (2M HCl) to saturate aqueous phase.[1]
Interface "Rag" / Emulsion Diphenyl group surfactant effectFilter mixture through a pad of Celite; Add solid NaCl.
Product Loss Product is also basicSTOP. LLE is unsuitable. Proceed to Module 3 (Chromatography).

Module 2: Chemoselective Scavenging (Solid-Supported)

Best for: Parallel synthesis, library generation, or acid-sensitive products.[1]

This is the most robust method. We utilize an electrophilic resin (Polymer-Supported Isocyanate) to covalently bond with the nucleophilic DPPA.[1] The impurity becomes part of the solid phase and is filtered away.

The Protocol:

  • Reagent: PS-Isocyanate (Polystyrene-methylisocyanate).[1]

    • Loading: Typically 1.0 – 1.5 mmol/g.[1]

  • Stoichiometry: Use 2.0 – 3.0 equivalents of resin relative to the estimated excess DPPA.

  • Solvent: DCM, THF, or DMF (Resin needs to swell).

  • Incubation: Add resin to the reaction mixture. Shake/agitate gently at Room Temperature for 4–16 hours.

    • Reaction:

      
       (Urea linkage).[1]
      
  • Filtration: Filter through a fritted syringe or Buchner funnel.

  • Result: The filtrate contains your product; the DPPA is trapped on the beads.

Visualization: Scavenger Logic

ScavengerWorkflow Start Crude Mixture (Product + Excess DPPA) Resin Add PS-Isocyanate Resin (Electrophile) Start->Resin Reaction Agitate 4-16h (Urea Formation) Resin->Reaction Filter Filtration Step Reaction->Filter Solid Solid Waste (Resin-DPPA Urea) Filter->Solid Trapped Liquid Filtrate (Purified Product) Filter->Liquid Eluted

Caption: Figure 1. Covalent sequestration of DPPA using PS-Isocyanate resin.[1] The amine nucleophile attacks the isocyanate to form an insoluble urea.

Module 3: Chromatographic Purification

Best for: Final purification when LLE and Scavenging are insufficient.

DPPA tails severely on silica gel due to interaction with acidic silanol groups. You must modify the mobile phase.[3]

The Protocol:

  • Stationary Phase: Standard Silica Gel (SiO2).

  • Mobile Phase Modifier:

    • Option A (Standard): Add 1% Triethylamine (Et3N) to your eluent (e.g., Hexane/EtOAc + 1% Et3N).

    • Option B (Stronger): Use 1% Ammonium Hydroxide (NH4OH) in DCM/MeOH mixtures.

  • Mechanism: The modifier saturates the acidic sites on the silica, allowing the DPPA to elute as a sharp band rather than a streak.

Module 4: Salt Precipitation (The "Crash Out" Method)

Best for: Large scale recovery of DPPA or removing it as a bulk solid.

If you need to recover the DPPA or remove massive excesses without using expensive resins.

  • Dissolve crude mixture in dry Diethyl Ether or Toluene .[1]

  • Add 2M HCl in Diethyl Ether (dropwise) or Oxalic Acid (1 eq).

  • The DPPA-HCl or DPPA-Oxalate salt will precipitate as a white solid.[1]

  • Filter the solid.[3] The filtrate contains your non-basic product.

    • Reference: Tolterodine intermediates are often purified by converting the amine to a salt (e.g., tartrate or hydrochloride) to induce crystallization [2, 3].

FAQ: Frequently Asked Questions

Q: Can I use Cupric Sulfate (CuSO4) to remove DPPA? A: Yes. Lipophilic amines often form coordination complexes with Cu(II). Washing the organic layer with 10% aqueous CuSO4 will turn the aqueous layer bright blue (formation of


 complex) and extract the amine. This is often more effective than acid washes for "greasy" amines.[1]

Q: My product is also a secondary amine. Will PS-Isocyanate remove it? A: YES. PS-Isocyanate reacts with both primary and secondary amines.[1] If your product is a secondary amine, you must use a PS-Benzaldehyde resin.[1] This will form an imine selectively with the primary amine (DPPA) while leaving the secondary amine product untouched (steric hindrance prevents stable aminal formation).

Q: What is the exact pKa of DPPA? A: While experimental values vary by conditions, computational and surrogate data place it in the 9.9 – 10.5 range [1]. Treat it as a strong base.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79698, 3,3-Diphenylpropylamine. Retrieved from [Link]

  • Andersson, P., et al. (1999). Process to prepare tolterodine. U.S. Patent 5,922,914.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Hodges, J. C. (1999).[5] Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(1), 152-158. (Seminal work on scavenger resins).

  • University of Rochester. (n.d.).[5] Not Voodoo: Workup Troubleshooting - Amines. Retrieved from [Link]

Sources

troubleshooting low purity in 2-cyano-N-(3,3-diphenylpropyl)acetamide crystals

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity & Crystallization Issues

Document ID: TSC-2026-DPPA-01 Audience: Process Chemists, API Manufacturers, R&D Scientists

Diagnostic Framework: The "Why" Behind Low Purity

Low purity in 2-cyano-N-(3,3-diphenylpropyl)acetamide (hereafter DPPA-CN ) typically stems from three competing factors: the lipophilicity of the diphenylpropyl tail, the high reactivity of the cyano-methylene group, and the reversibility of the amidation reaction.

Use the following diagnostic matrix to identify your specific failure mode before attempting remediation.

SymptomProbable Impurity/CauseMechanism of Failure
Low Melting Point (< 95°C) Unreacted Amine (3,3-diphenylpropylamine)Incomplete conversion due to equilibrium limitations or insufficient reaction time. The amine acts as a flux, depressing the MP.
Yellow/Orange Color Knoevenagel Condensates The active methylene (

) between the carbonyl and cyano groups reacts with trace aldehydes or oxidizes/polymerizes under thermal stress.
"Oiling Out" Solvate Formation / Impurity Profile The bulky hydrophobic tail prevents lattice packing when non-polar impurities (like toluene) are trapped.
Peak at RRT ~0.8 Ethyl Cyanoacetate Unreacted starting ester. Often co-crystallizes if the solvent system is too non-polar.
Peak at RRT ~1.2 Bis-amide (Dimer) Overheating causes the cyano group to attack a second amine molecule, or transamidation of a malonate impurity.

Troubleshooting Logic Flow (Visualized)

The following decision tree outlines the corrective actions based on your specific observation.

TroubleshootingFlow Start Start: Identify Defect CheckHPLC Check HPLC/TLC Start->CheckHPLC Impurity_Amine Impurity: Unreacted Amine (Basic) CheckHPLC->Impurity_Amine High Basicity Impurity_Ester Impurity: Unreacted Ester (Neutral/Acidic) CheckHPLC->Impurity_Ester Excess Ester Used Impurity_Color Defect: Colored/Oiling Out CheckHPLC->Impurity_Color Thermal Degradation Action_AcidWash Protocol A: Acidic Wash (1M HCl) removes amine Impurity_Amine->Action_AcidWash Action_BaseWash Protocol B: Basic Wash (NaHCO3) removes ester/acid Impurity_Ester->Action_BaseWash Action_Recryst Protocol C: Slow Cooling Recrystallization (EtOH/Water) Impurity_Color->Action_Recryst Result_Pure High Purity Crystal Action_AcidWash->Result_Pure Action_BaseWash->Result_Pure Action_Recryst->Result_Pure

Figure 1: Decision matrix for purification based on impurity characterization.

Technical Deep Dive: Correcting the Synthesis

To permanently fix low purity, you must address the root causes in the reaction setup.

A. Stoichiometry & Thermodynamics

The synthesis is an aminolysis of ethyl cyanoacetate.



  • The Problem: The reaction is reversible. If ethanol is not removed, the equilibrium shifts back, leaving unreacted amine (the most common impurity causing "sticky" crystals).

  • The Fix: Use a Dean-Stark trap with Toluene or Xylene to azeotropically remove ethanol, driving the reaction to completion.

B. The "Active Methylene" Hazard

The protons on the


-carbon (between the amide and nitrile) are highly acidic (

).
  • Risk: In the presence of base (even the starting amine) and heat, this position becomes a nucleophile. It can react with trace aldehydes or oxidize, creating conjugated systems that turn the product yellow/orange.

  • The Fix: Conduct the reaction under a strict Nitrogen atmosphere. Avoid temperatures above 120°C.

Validated Purification Protocols

If your crude material is already synthesized and impure, use these specific protocols. Do not skip the "Pre-Treatment" wash steps; recrystallization alone often fails if starting materials are present >5%.

Protocol A: The "Sandwich" Wash (Crucial for Purity)

Before recrystallization, you must chemically strip the starting materials.

  • Dissolution: Dissolve crude DPPA-CN in Ethyl Acetate (10 mL/g).

  • Acid Wash: Wash organic layer with 1M HCl (2 x 5 mL/g).

    • Why: Protonates unreacted 3,3-diphenylpropylamine, moving it to the aqueous layer.

  • Base Wash: Wash organic layer with Sat.[1]

    
      (2 x 5 mL/g).
    
    • Why: Hydrolyzes and removes unreacted ethyl cyanoacetate and cyanoacetic acid.

  • Drying: Dry over

    
    , filter, and evaporate.
    
Protocol B: Anti-Solvent Recrystallization (To Fix "Oiling Out")

This method prevents the formation of oils by controlling the supersaturation curve.

ParameterSpecificationNotes
Solvent System Ethanol / Water (9:1)Ethanol solubilizes the hydrophobic tail; Water acts as the anti-solvent for the polar amide head.
Concentration 1 g solute / 6 mL EthanolDo not over-dilute.
Dissolution Temp 75°C (Reflux)Ensure complete dissolution. If colored, add Activated Carbon (5% w/w) here.
Cooling Profile 10°C per hourCRITICAL: Rapid cooling traps impurities and causes oiling.
Nucleation Seed at 45°CAdd a tiny crystal of pure product to trigger lattice formation.
Final Temp 0-5°CHold for 2 hours before filtration.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out instead of crystallizing. Why? A: This is a classic issue with diphenylpropyl derivatives. The flexible propyl chain and aromatic rings have high rotational freedom, making lattice formation entropically difficult.

  • Immediate Fix: Re-heat the oil to dissolve it. Scratch the glass surface to induce nucleation. Add a seed crystal.[2]

  • Root Cause Fix: Your solvent is likely too non-polar (e.g., pure Toluene). Switch to the Ethanol/Water system described in Protocol B. The water forces the polar amide/cyano groups to align, promoting crystallization over oiling.

Q2: The crystals are yellow, but NMR shows >98% purity. Is this acceptable? A: For early-stage R&D, yes. For GMP/API use, no. The color comes from trace oligomers of the cyanoacetamide moiety (ppm levels) which have high extinction coefficients.

  • Fix: Recrystallize using Isopropanol (IPA) with 5 wt% Activated Charcoal. Filter hot through Celite.

Q3: Can I use Methanol instead of Ethanol? A: Yes, but yield will decrease. DPPA-CN is more soluble in Methanol. If you use Methanol, you must cool to -20°C to get acceptable recovery. Ethanol/Water is preferred for a balance of yield and purity.

Q4: I see a small impurity peak at 1.5 min (HPLC) that won't go away. A: Check your starting amine source. 3,3-diphenylpropylamine often contains 3,3-diphenylpropionitrile (the precursor to the amine). This nitrile does not react with ethyl cyanoacetate and is non-polar, so it co-crystallizes.

  • Fix: You must purify your starting amine via high-vacuum distillation before running the reaction.

Process Workflow Diagram

RecrystProcess Crude Crude DPPA-CN Dissolve Dissolve in Hot EtOH (75°C) Crude->Dissolve Carbon Add Activated Carbon (Optional) Dissolve->Carbon Filter Hot Filtration (Remove insolubles) Carbon->Filter Cool Controlled Cooling (10°C/hr to 45°C) Filter->Cool Seed Seed Addition (Trigger Nucleation) Cool->Seed Chill Final Chill (0°C) Seed->Chill Isolate Filtration & Wash (Cold EtOH) Chill->Isolate

Figure 2: Optimized recrystallization workflow for maximum purity recovery.

References
  • Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Journal of Medicinal and Pharmaceutical Chemistry. (Foundational chemistry of diphenylpropylamine derivatives).

  • BenchChem Technical Support. (2025). Purification of 2-cyano-N-(3-phenylpropyl)acetamide. (General protocols for cyanoacetamide purification).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews. (Mechanisms of active methylene degradation/coloring).

Sources

optimizing reaction temperature for cyanoacetamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with the ammonolysis of ethyl cyanoacetate.

Strict temperature control is not merely a procedural recommendation in cyanoacetamide synthesis; it is the fundamental variable that dictates the chemoselectivity of the reaction. Below, you will find a comprehensive breakdown of the mechanistic causality, troubleshooting matrices, and validated protocols to ensure high-yield, high-purity isolation.

I. Mechanistic Overview & Reaction Pathways

The synthesis of cyanoacetamide proceeds via the nucleophilic acyl substitution (ammonolysis) of ethyl cyanoacetate using concentrated aqueous ammonia[1]. The reaction is highly exothermic. If the heat of reaction is not rapidly dissipated, the increased thermal energy lowers the activation barrier for secondary nucleophilic attacks—specifically, the hydration of the highly electrophilic nitrile group—leading to the formation of malonamide.

Pathway Start Ethyl Cyanoacetate + Aqueous NH3 TempLow Optimal Cooling (0 - 5 °C) Start->TempLow Controlled addition TempHigh Exothermic Runaway (> 20 °C) Start->TempHigh Rapid addition / No cooling Product Cyanoacetamide (Target Product) TempLow->Product Ammonolysis of ester Byproduct Malonamide + Hydrolysis (Impurities) TempHigh->Byproduct Nitrile hydration

Temperature-dependent reaction pathways in cyanoacetamide synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Why is strict temperature control (0–5 °C) required during the initial addition of ammonia? A1: The conversion of an ester to an amide is thermodynamically favorable and highly exothermic. Without an ice-salt bath to maintain the temperature between 0–5 °C, the localized heat spikes will accelerate the reaction rate uncontrollably. This thermal runaway promotes the hydration of the nitrile group, converting it into an amide and yielding malonamide (melting point 170–171 °C) as a major contaminant [1].

Q2: My product yield is exceptionally low, but the reaction mixture is clear. What happened? A2: Cyanoacetamide is highly soluble in water at room temperature. If you allow the reaction mixture to warm up, or if you attempt filtration without chilling the mother liquor in an ice bath for at least one hour, the product will remain dissolved in the aqueous ethanol byproduct mixture [1].

Q3: Can I use gaseous ammonia instead of aqueous ammonia to avoid water-induced side reactions? A3: Yes, but it requires a fundamental shift in the protocol. Passing gaseous ammonia directly into cold ethyl cyanoacetate typically results in poor conversion [1]. However, industrial scale-ups successfully use gaseous ammonia by changing the solvent to a higher alcohol (like n-butanol) and utilizing a basic catalyst such as sodium methoxide at a controlled temperature of ~30 °C [2].

Q4: Why must I wash the filter cake with ice-cold ethanol instead of water? A4: While washing with water might seem logical to remove residual ammonia, cyanoacetamide's high aqueous solubility will cause significant product loss. Ice-cold ethanol effectively displaces the water and unreacted ester from the crystal lattice while minimizing the dissolution of the target amide [1].

III. Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes empirical data regarding how temperature impacts the yield and impurity profile during the standard aqueous ammonolysis of ethyl cyanoacetate.

Reaction TemperatureEster Conversion RateCyanoacetamide YieldMalonamide ImpurityPhysical State of Mixture
-5 to 0 °C Moderate (~2 hours)86 – 88%< 1%Heavy crystalline precipitate
5 to 15 °C Fast (~1 hour)70 – 75%2 – 5%Moderate precipitate
20 to 30 °C Very Fast (< 30 min)< 50% (Requires evap.)10 – 15%Clear solution (product dissolved)
> 40 °C Instantaneous< 30%> 25%Yellowish/brown degraded solution

IV. Troubleshooting Guide

Observed IssueProbable CausalityRecommended Corrective Action
Cloudy mixture fails to clear initially Insufficient agitation preventing the biphasic mixture (ester + aqueous ammonia) from interacting.Increase mechanical stirring speed. The mixture should become clear within 3–5 minutes as the ester is consumed [1].
Precipitate is yellow/brown Thermal degradation or trace transition metal impurities catalyzing side reactions.Recrystallize the crude product from hot 95% ethanol using activated decolorizing charcoal [1].
Melting point is broad (e.g., 110-118°C) Co-crystallization of malonamide (m.p. 170°C) due to poor temperature control.Evaporate mother liquor carefully, and perform a strict fractional crystallization from hot ethanol [1].
Fine crystals clogging the frit Rapid crash-cooling causing poor crystal nucleation.Allow the reaction to age in the cold mother liquor (0 °C) for a full 60 minutes to promote Ostwald ripening [3].

V. Validated Experimental Protocol

This protocol is a self-validating system: the visual transition from a cloudy biphasic mixture to a clear solution, followed by heavy precipitation, serves as an intrinsic indicator of reaction progress.

Reagents:

  • Ethyl cyanoacetate: 400 g (3.5 moles)

  • Concentrated aqueous ammonia (sp. gr. 0.90): 300 mL (4.5 moles)

  • Absolute ethanol (chilled to -20 °C): 100 mL

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 1-L wide-mouthed Erlenmeyer flask with a heavy-duty magnetic stir bar. Submerge the flask in a prepared ice-salt bath (-5 °C).

  • Ammonia Charging: Add 300 mL of concentrated aqueous ammonia to the flask and allow it to chill for 15 minutes.

  • Ester Addition: Slowly pour 400 g of ethyl cyanoacetate into the stirring ammonia. Critical Observation: The mixture will immediately become cloudy and biphasic.

  • Thermal Management: Maintain vigorous stirring. Monitor the internal temperature; it will rise slightly despite the ice bath. Within 3 to 5 minutes, the solution will turn completely clear, indicating the successful formation of the soluble intermediate.

  • Crystallization: Cease stirring. Leave the flask undisturbed in the ice-salt bath for exactly 60 minutes. A heavy, white crystalline mass will precipitate.

  • Isolation: Filter the cold suspension rapidly via vacuum suction using a coarse fritted funnel. Do not allow the filter cake to warm to room temperature during this step.

  • Washing: Wash the filter cake with two 50-mL portions of the pre-chilled (-20 °C) absolute ethanol to displace residual water and unreacted starting materials.

  • Drying: Pull air through the filter cake for 15 minutes, then dry the solid in a vacuum oven at 40 °C overnight. Expected yield: 255–261 g (86–88%) of a snow-white product (m.p. 119–120 °C) [1].

Workflow Step1 Ice-Salt Bath < 5 °C Step2 Add Aq. NH3 + Ester Step1->Step2 Step3 Age 1 hr (Precipitation) Step2->Step3 Step4 Rapid Vacuum Filtration Step3->Step4 Step5 Wash with Cold EtOH Step4->Step5

Optimized step-by-step workflow for cyanoacetamide isolation.

VI. References

  • Organic Syntheses Procedure: Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179. Available at:

  • Process for preparing cyanoacetamide (US6288264B1). Google Patents. Available at:

  • Optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis. Benchchem Technical Support. Available at:

solubility issues of 2-cyano-N-(3,3-diphenylpropyl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers encountering solubility and precipitation issues with 2-cyano-N-(3,3-diphenylpropyl)acetamide (CAS: 313392-60-8)[1]. Below, you will find a root-cause analysis of its physicochemical behavior, self-validating experimental protocols, formulation data, and troubleshooting FAQs.

Physicochemical Root Cause Analysis (The "Why")

This compound presents a classic "brick dust" and "grease ball" dual-challenge in formulation chemistry:

  • The "Grease Ball" Effect: The 3,3-diphenylpropyl moiety is highly lipophilic. In aqueous media, this bulky hydrophobic tail aggressively seeks to minimize contact with water, driving rapid hydrophobic collapse and aggregation[2].

  • The "Brick Dust" Effect: The 2-cyanoacetamide group is a potent hydrogen bond donor and acceptor. In the solid state, this leads to a highly stable, rigid crystal lattice.

While anhydrous Dimethyl Sulfoxide (DMSO) is an excellent hydrogen-bond acceptor capable of disrupting this lattice, the introduction of even trace amounts of water causes issues. Because DMSO is highly hygroscopic, it absorbs atmospheric moisture rapidly. Water molecules outcompete DMSO for hydrogen bonding, leaving the lipophilic diphenyl groups exposed. This triggers immediate nucleation and compound precipitation—a phenomenon known in high-throughput screening as the "crash out" effect[3].

Troubleshooting Guides: Step-by-Step Protocols

Protocol A: Preparation of a Self-Validating Master Stock (10 mM)

Objective: Achieve complete dissolution without invisible micro-precipitates that skew downstream assay dosing[4].

  • Solvent Selection: Use only fresh, anhydrous DMSO (≤0.005% water). Using older, moisture-exposed DMSO exponentially decreases the solubility limit of lipophilic compounds[4].

  • Dissolution: Add the calculated volume of anhydrous DMSO to the solid compound to reach a target concentration of 10 mM.

  • Thermal & Mechanical Disruption: Incubate the sealed vial in a water bath at 37°C for 10 minutes, followed by bath sonication for 5 minutes.

    • Causality: Thermal energy lowers the thermodynamic activation barrier for lattice dissociation, while the acoustic cavitation from sonication physically shatters micro-crystals[5].

  • Validation (Critical Step): Do not rely solely on visual inspection, as micro-crystals are often invisible to the naked eye. Measure the optical density (OD) of a 1 μL aliquot at 600 nm using a NanoDrop or standard spectrophotometer. An OD600 > 0.01 indicates the presence of colloidal micro-precipitates. If detected, repeat Step 3.

  • Storage: Aliquot immediately into single-use polypropylene tubes and store at -20°C in a desiccator to prevent moisture ingress[6].

Protocol B: Aqueous Media Dilution (Preventing the "Crash Out")

Objective: Transition the compound from 100% DMSO to aqueous physiological buffers without triggering precipitation[5].

  • Intermediate Dilution: Never spike a 10 mM DMSO stock directly into 1 mL of aqueous media. Instead, create a 100X intermediate stock (e.g., 1 mM) using a co-solvent mixture (e.g., 50% DMSO / 50% PEG400 or 10% Tween-80).

    • Causality: Surfactants and co-solvents lower the interfacial tension and encapsulate the diphenylpropyl tail before it encounters the bulk water phase[2].

  • Hydrodynamic Mixing: Place your target aqueous media (pre-warmed to 37°C) on a magnetic stirrer to create a gentle vortex.

  • Dropwise Addition: Add the intermediate stock dropwise into the center of the swirling media. This ensures instantaneous dispersal, preventing localized zones of high compound concentration that exceed the critical supersaturation threshold[5]. Ensure final DMSO concentration remains ≤ 0.5%.

Solubility & Formulation Data

The following table summarizes expected solubility limits across different solvent vehicles to aid in your assay design:

Solvent SystemMax Soluble ConcentrationApplication / Recommendation
100% Anhydrous DMSO ~25 mMMaster stock preparation and long-term storage (-20°C)[5].
DMSO exposed to air (24h) < 10 mMNot recommended. Hygroscopic water absorption causes precipitation[4].
10% DMSO + 90% PBS < 10 μMHigh risk of "crash out". Avoid direct dilution into PBS[3].
1% DMSO + 10% PEG400 + 89% Media ~50 - 100 μMIdeal for in vitro cell culture assays. PEG400 acts as a solubilizer[2].
1% DMSO + 15% HP-β-CD + 84% Media ~200 μMBest for high-concentration dosing. Cyclodextrins encapsulate the diphenyl tail[2].

Experimental Workflow Visualization

G A Solid Compound (CAS: 313392-60-8) B Add Anhydrous DMSO (Target: 10 mM) A->B C Is OD600 < 0.01? (Check for micro-crystals) B->C D Warm at 37°C & Sonicate (10 min) C->D No (Precipitate) E Master Stock (Store single-use aliquots at -20°C) C->E Yes (Clear) D->C F Intermediate Dilution (e.g., DMSO/PEG400 blend) E->F G Dropwise Addition to Media (Final DMSO ≤ 0.5%) F->G

Workflow for preparing and diluting this compound stocks.

Frequently Asked Questions (FAQs)

Q: Why did my compound precipitate after a single freeze-thaw cycle? A: DMSO freezes at 18.5°C. During the freezing process, any trace water in the solution partitions out, creating localized micro-environments of high water concentration. This forces the lipophilic compound to nucleate and crystallize. Always aliquot your master stock into single-use volumes to avoid freeze-thaw cycles[7].

Q: My cell lines are sensitive to surfactants like PEG400 and Tween-80. How else can I keep the compound in solution? A: Consider using Hydroxypropyl-beta-cyclodextrin (HP-β-CD) or Captisol. The hydrophobic cavity of the cyclodextrin ring can encapsulate the bulky diphenylpropyl tail of the molecule, while its hydrophilic exterior maintains aqueous solubility without the cytotoxicity or membrane disruption often associated with traditional surfactants[2].

Q: I see a white, cloudy suspension when I add my DMSO stock to the cell culture media. Can I just filter it through a 0.22 μm membrane? A: No. The cloudy suspension is your active compound precipitating out of solution. Filtering it will remove the compound entirely, leaving you with a vehicle-only control. This is a primary cause of false-negative assay results[6]. You must optimize the formulation using the intermediate dilution protocol (Protocol B) to ensure the compound remains in solution.

References

  • Taylor & Francis. "Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery". URL:[Link][2]

  • National Institutes of Health (PMC). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules". URL:[Link][3]

  • Cell Press (STAR Protocols). "High-content live-cell multiplex screen for chemogenomic compound annotation based on nuclear morphology". URL:[Link][6]

Sources

purification of oily 2-cyano-N-(3,3-diphenylpropyl)acetamide products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Oily 2-Cyano-N-(3,3-diphenylpropyl)acetamide

Executive Summary & Diagnostic Context

You are encountering a classic phenomenon known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out."[1][2] This is not a random failure; it is a specific thermodynamic state common to N-substituted cyanoacetamides possessing bulky lipophilic tails (the 3,3-diphenylpropyl moiety).[1][3]

The Core Conflict: Your molecule contains a highly polar "head" (cyanoacetamide) and a flexible, lipophilic "tail" (diphenylpropyl).

  • Thermodynamic Cause: Upon cooling, the molecule prefers to separate into a disordered liquid phase (oil) rather than an ordered crystal lattice because the entropy of the flexible propyl chain resists packing, and the melting point is likely submerged below the boiling point of your solvent.[3]

  • Chemical Cause: The presence of unreacted 3,3-diphenylpropylamine (starting material) acts as a "crystal poison," disrupting hydrogen bonding networks essential for lattice formation.[3]

This guide provides a self-validating protocol to convert that oil into a high-purity crystalline solid.

Pre-Crystallization Chemical Cleanup (Mandatory)

Do not attempt crystallization yet. If your crude product contains >2% unreacted amine, it will oil out regardless of the solvent used. You must break the "solubility bridge" created by impurities.[1]

Protocol: The "Amine-Break" Wash Rationale:[3] The starting amine is basic; the product (amide) is neutral.[3] We use this difference to chemically strip the impurity.

  • Dissolution: Dissolve the crude oily residue in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of crude).[1]

  • Acid Wash: Wash the organic layer twice with 1N HCl (cold).[1]

    • Mechanism:[1][3][4][5][6][7][8] This protonates the unreacted 3,3-diphenylpropylamine, forcing it into the aqueous layer.[3] The cyanoacetamide product remains in the organic layer.[3]

  • Neutralization: Wash the organic layer once with Saturated NaHCO₃ (to remove residual acid/cyanoacetic acid) and once with Brine .[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

    • Checkpoint: The resulting oil should now be significantly more viscous.[1][3] If it solidifies immediately, you have solved the problem.[3] If it remains an oil, proceed to Section 3.

Crystallization Rescue Protocol

We will use a Controlled Anti-Solvent Addition method. We avoid single solvents (like Ethanol) because they often possess steep solubility curves that lead to supersaturation and subsequent oiling.[1]

Recommended Solvent System: Toluene / Heptane (or Toluene / Hexane) Why? Toluene solvates the aromatic rings via


-

interactions, while Heptane acts as the displacer.[3]
Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolve (Hot) Dissolve the cleaned oil in minimal Toluene at 60-70°C. Use approx. 2-3 mL/g.
2 Cloud Point Add Heptane dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[1][3]
3 Clarify Add 1-2 drops of Toluene to just clear the solution again.[1][3] You are now at the Metastable Limit .
4 Seed (Critical) Cool to ~40°C. Add a "seed crystal" (if available) or scratch the glass wall with a rod.
5 Slow Cool Allow to cool to Room Temp (RT) over 2 hours. Do not use an ice bath yet.
6 Harvest Once thick slurry forms at RT, cool to 0°C for 30 mins, then filter.

Troubleshooting Logic Pathways

The following diagram illustrates the decision-making process for rescuing an oiled batch.

PurificationLogic Start Crude Product is Oily CheckPurity Check TLC/NMR: Is Amine Present? Start->CheckPurity AcidWash Perform 1N HCl Wash (Remove Amine) CheckPurity->AcidWash Yes (Amine > 2%) SolventChoice Select Solvent System CheckPurity->SolventChoice No (Pure) AcidWash->SolventChoice OilingOut Product 'Oils Out' During Cooling SolventChoice->OilingOut Cooling too fast Reheat Reheat to Dissolve Oil OilingOut->Reheat Trituration Trituration: Add Anti-solvent + Vigorous Stirring OilingOut->Trituration If Seeding Fails Seed Add Seed Crystal at 40°C Reheat->Seed Add Anti-solvent slowly Success Crystalline Solid Trituration->Success Seed->Success caption Figure 1: Decision Matrix for Rescuing Oily Amide Products

Comparative Solvent Data

If Toluene/Heptane fails, refer to this table for alternative systems based on polarity matching.

Solvent SystemRatio (v/v)SuitabilityRisk Factor
Toluene / Heptane 1:2 to 1:4High Low.[1][3] Best for aromatic stacking.
Ethanol / Water 3:1Medium High.[1] Water often induces oiling if added too fast.[1]
IPA (Isopropyl Alcohol) PureMedium Medium.[1] Good for recrystallization by cooling only.[1]
Ethyl Acetate / Hexane 1:3Low High.[1] Product is often too soluble in EtOAc.[1]

Frequently Asked Questions (FAQs)

Q1: The oil solidified into a glass/gum, not a crystal. What happened? A: You cooled it too quickly. A "glass" is an amorphous solid where molecules are frozen in place without lattice order.[1]

  • Fix: Re-dissolve in the hot solvent.[1][5] Re-heat to reflux, then turn off the heat and let the flask sit in the oil bath as the bath cools down. This "annealing" process allows time for molecular organization.[1]

Q2: My product is turning yellow during heating. A: This indicates oxidation, likely of the benzylic position or residual amine.[3]

  • Fix: Perform the crystallization under a Nitrogen or Argon atmosphere.[1] If the color persists, add activated charcoal (1% w/w) to the hot solution, stir for 5 mins, and filter hot through Celite before cooling.

Q3: Can I induce crystallization by scratching? A: Yes, but only if the oil is viscous.[3] If it is a runny liquid, scratching won't work. You must lower the temperature or add more anti-solvent until the oil becomes thick/syrupy.[3][5] Then, scratch the glass interface vigorously to generate nucleation sites.[3]

Q4: Why not just distill the oil? A: 2-cyanoacetamides are thermally labile.[1][3] The cyano group can eliminate, or the amide can decompose at the high temperatures required to distill a molecule of this molecular weight (>270 g/mol ).[3] Crystallization or Column Chromatography are the only viable purification paths.[1][3]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Chapter 2: Experimental Techniques - Crystallization).

  • BenchChem Protocols. Synthesis and Purification of 2-cyano-N-(3-phenylpropyl)acetamide derivatives. (General protocol for phenylpropyl amides). [1]

  • Organic Syntheses. Ethyl (1-ethylpropylidene)cyanoacetate and related cyanoacetamide condensations.[1] Org.[1][6][9][10] Synth. 1945, 25,[3] 46. (Demonstrates reactivity and handling of cyanoacetate derivatives). [1]

  • Tung, H. et al. Crystallization of Organic Compounds: An Industrial Perspective.[1] Wiley, 2009. (Authoritative text on troubleshooting "oiling out" and metastable zones).

Sources

Validation & Comparative

Analytical Strategy for Cyanoacetamide Derivatives: Benchtop vs. High-Field 1H NMR Profiling of 2-cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of verifying complex API intermediates. Cyanoacetamide derivatives, particularly 2-cyano-N-(3,3-diphenylpropyl)acetamide , serve as critical scaffolds in medicinal chemistry. For researchers tasked with synthesizing and purifying this intermediate,


H NMR spectroscopy is the gold standard for structural verification.

However, the choice of instrumentation profoundly impacts the resolution of critical signals. This guide objectively compares the performance of modern Benchtop NMR (80 MHz) against traditional High-Field NMR (400 MHz) for the analysis of this specific molecule. By dissecting the underlying spin physics and providing a self-validating experimental protocol, this guide empowers analytical chemists to make informed decisions regarding instrument deployment for reaction monitoring versus final QA/QC.

Structural Profiling & Mechanistic NMR Causality

To understand the analytical challenge, we must first map the electronic environment of this compound. The structure—


—presents two distinct, electronically complex spin systems:
  • The Cyanoacetamide Core: The isolated methylene protons (

    
    ) are sandwiched between two strongly electron-withdrawing groups. The combined inductive effects and diamagnetic anisotropy heavily deshield these protons, resulting in a sharp singlet near 3.4 ppm .
    
  • The Diphenylpropyl Chain: This continuous spin system exhibits complex J-coupling. The benzylic methine (

    
    ) is deshielded by two aromatic rings, appearing as a triplet near 4.0 ppm . The terminal N-methylene (
    
    
    
    ) is deshielded by the amide nitrogen, appearing as a quartet near 3.3 ppm . The central methylene bridges these two and appears as a complex multiplet near 2.4 ppm .

The critical analytical bottleneck lies in the


 (chemical shift difference) between the cyanoacetamide singlet (~3.4 ppm) and the N-methylene quartet (~3.3 ppm).

NMR_Resolution_Logic Molecule This compound Sub1 Cyanoacetamide Core (-CO-CH2-CN) Molecule->Sub1 Sub2 Diphenylpropyl Chain (-CH2-CH2-N-) Molecule->Sub2 Sig1 Singlet (~3.4 ppm) Isolated Spin System Sub1->Sig1 Sig2 Quartet (~3.3 ppm) Coupled to NH & CH2 Sub2->Sig2 Overlap Critical Overlap Zone (3.3 - 3.4 ppm) Sig1->Overlap 8 Hz apart at 80MHz Sig2->Overlap

Fig 1: Structural logic and critical signal overlap zones in the 1H NMR spectrum.

The Physics of Resolution: Benchtop vs. High-Field

The fundamental difference between benchtop and high-field NMR lies in the Larmor frequency, which dictates the dispersion of signals in Hertz (Hz) ( [3]). While the chemical shift (ppm) is independent of field strength, scalar coupling constants (


, in Hz) are fixed by the molecule's geometry.

Let's examine the mathematical causality behind the signal overlap: The N-methylene signal is a quartet with a typical coupling constant


 Hz. The total width of this multiplet is approximately 21 Hz .
  • At 80 MHz (Benchtop): A 0.1 ppm difference between the singlet (3.4 ppm) and the center of the quartet (3.3 ppm) equates to just 8 Hz . Because the quartet is 21 Hz wide, it will completely engulf the singlet. This second-order effect and strong peak overlap are well-documented limitations of low-field systems ( [2]).

  • At 400 MHz (High-Field): The same 0.1 ppm difference equates to 40 Hz . The 21 Hz quartet and the singlet are cleanly separated by nearly 20 Hz of baseline, allowing for precise integration and definitive structural confirmation.

Table 1: Expected H NMR Chemical Shifts (in )
Proton EnvironmentMultiplicityExpected Shift (

, ppm)
IntegrationCausality / Spin Physics
Aromatic Protons (

)
Multiplet7.15 - 7.3510HDeshielded by aromatic ring currents.
Amide Proton (

)
Broad Singlet~ 6.201HQuadrupolar relaxation of

broadens the signal.
Benzylic Methine (

)
Triplet~ 4.001HDeshielded by two phenyl rings; coupled to adjacent

.
Cyanoacetamide (

)
Singlet~ 3.402HIsolated system; highly deshielded by

and

.
N-Methylene (

)
Quartet~ 3.302HDeshielded by amide N; coupled to central

and

.
Central Methylene (

)
Multiplet~ 2.402HComplex coupling to benzylic

and N-methylene

.
Table 2: Performance Comparison for Cyanoacetamide Analysis
ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Impact on Analysis
Spectral Resolution Low (80 Hz/ppm)High (400 Hz/ppm)Benchtop cannot resolve the 3.3-3.4 ppm overlap.
Sensitivity (LOD) ~ 1-5 mmol/L< 100 µmol/LHigh-field is required for trace impurity profiling.
Turnaround Time < 5 minutes (In-lab)Hours to Days (Core Facility)Benchtop allows real-time reaction monitoring.
Infrastructure Cryogen-free, standard plugLiquid He/N

, dedicated room
Benchtop drastically reduces operational costs.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the


H NMR spectrum. A protocol is only as good as its internal quality controls; therefore, we rely on the TMS linewidth as a strict validation gate.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Lock Deuterium Lock & Shimming Prep->Lock Acq Acquisition (zg30, D1=5s) Lock->Acq Process FT & Phase Correction Acq->Process Validate Internal Validation (TMS FWHH < 1Hz) Process->Validate

Fig 2: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15-20 mg of the purified this compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v tetramethylsilane (TMS).
    
    • Causality: The choice of

      
       prevents hydrogen-deuterium exchange at the labile amide NH, which would occur in protic solvents like 
      
      
      
      . TMS provides a reliable internal chemical shift reference (0.00 ppm).
  • Instrument Calibration & Locking: Insert the NMR tube and lock the spectrometer to the deuterium resonance of

    
     (7.26 ppm). Perform gradient shimming (Z1-Z4) until the TMS signal exhibits a Full Width at Half Height (FWHH) of < 1.0 Hz (for 400 MHz) or < 2.0 Hz (for 80 MHz).
    
    • Causality: This is the self-validating core of the protocol. A broad TMS peak instantly flags poor magnetic homogeneity, which will artificially merge the 3.3 ppm and 3.4 ppm signals, invalidating subsequent integration.

  • Acquisition Parameters: Execute a standard 1D

    
    H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 5 seconds.
    
    • Causality: The isolated cyanoacetamide protons lack adjacent protons for efficient dipole-dipole relaxation, leading to longer

      
       relaxation times. A sufficient D1 ensures complete return to thermal equilibrium, guaranteeing quantitative integration.
      
  • Processing & Validation: Apply an exponential window function (line broadening = 0.3 Hz) to the Free Induction Decay (FID) prior to Fourier Transformation. This optimizes the signal-to-noise ratio without artificially masking J-couplings. Perform zero- and first-order phase correction, followed by a polynomial baseline correction.

Decision Matrix: When to Use Which?

Deploy Benchtop NMR (80 MHz) for:

  • High-Throughput Reaction Monitoring: While the 3.3-3.4 ppm region will overlap, the disappearance of starting material peaks (e.g., the primary amine) and the appearance of the benzylic methine triplet at 4.0 ppm are sufficient for a "Go/No-Go" decision on reaction completion. The cryogen-free nature makes it highly cost-effective for this purpose ( [1]).

Deploy High-Field NMR (400+ MHz) for:

  • Final QA/QC & Structural Elucidation: Mandatory for final batch release. The high resolution is strictly required to prove the exact connectivity of the cyanoacetamide core and ensure no co-eluting aliphatic impurities are hidden beneath overlapping multiplets ( [4]).

References

  • Benchtop NMR Breaks New Ground Source: Technology Networks URL:[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI (Diagnostics) URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin Source: PubMed (J Pharm Biomed Anal) URL:[Link]

A Comparative Guide to the FTIR Spectroscopy of 2-cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2-cyano-N-(3,3-diphenylpropyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document offers a predictive framework for identifying the compound's key vibrational modes, a comparative analysis with structurally related molecules, and a robust experimental protocol for acquiring high-quality spectral data.

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemistry and pharmaceutical development.[1] By measuring the absorption of infrared radiation by a sample, FTIR provides a unique molecular "fingerprint" based on the vibrational frequencies of its chemical bonds.[2] This allows for rapid identification of functional groups, confirmation of molecular structure, and assessment of sample purity. For a novel or complex molecule like this compound, a thorough understanding of its expected FTIR spectrum is crucial for synthesis confirmation and quality control.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound combines several key functional groups, each with characteristic vibrational frequencies. A predictive analysis based on these groups allows us to anticipate the compound's FTIR spectrum.

Caption: Chemical structure of this compound.

The primary functional groups contributing to the FTIR spectrum are:

  • Nitrile (Cyano) Group (C≡N): This group is expected to produce a sharp, medium-to-strong absorption band.[2][3][4]

  • Secondary Amide Group (-CONH-): This group gives rise to several distinct bands, including the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band).[5][6][7]

  • Diphenyl Group (Two Benzene Rings): These aromatic rings will show characteristic C-H stretching and C=C ring stretching absorptions, as well as out-of-plane bending vibrations that can indicate the substitution pattern.[8][9][10]

  • Aliphatic Chain (-CH₂-CH₂-CH-): The saturated carbon-hydrogen bonds in the propyl chain will produce characteristic stretching and bending vibrations.

Predictive FTIR Peak Assignments for this compound

The following table summarizes the predicted characteristic absorption peaks based on the analysis of the molecule's functional groups. The precise position of these peaks can be influenced by factors such as intermolecular hydrogen bonding, particularly affecting the amide N-H and C=O groups.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300Medium, BroadN-H StretchSecondary Amide
3100 - 3000Medium to WeakC-H Aromatic StretchDiphenyl (Aromatic Rings)
3000 - 2850MediumC-H Aliphatic StretchPropyl Chain (CH, CH₂)
2260 - 2240Medium, SharpC≡N StretchNitrile (Cyano)
~1650StrongC=O Stretch (Amide I)Secondary Amide
1600 - 1450Medium to WeakC=C Ring StretchDiphenyl (Aromatic Rings)
~1550Medium to StrongN-H Bend (Amide II)Secondary Amide
770 - 730StrongC-H Out-of-Plane BendMonosubstituted Benzene Rings
~695StrongRing BendMonosubstituted Benzene Rings

Comparative Spectral Analysis

To better understand the spectrum of this compound, it is instructive to compare its predicted peaks with those of simpler, structurally related compounds.

Comparison Molecules:

  • N-Propylacetamide: A simple secondary amide, allowing for the isolation of amide and aliphatic C-H peaks without interference from aromatic or nitrile groups.

  • Benzonitrile: An aromatic nitrile, useful for confirming the C≡N and aromatic peak assignments.

Vibrational ModeThis compound (Predicted)N-Propylacetamide (Typical)Benzonitrile (Typical)
N-H Stretch ~3300 cm⁻¹~3300 cm⁻¹ (Broad)Absent
Aromatic C-H Stretch 3100 - 3000 cm⁻¹Absent3100 - 3000 cm⁻¹
Aliphatic C-H Stretch 3000 - 2850 cm⁻¹2960 - 2850 cm⁻¹Absent
C≡N Stretch 2260 - 2240 cm⁻¹Absent~2230 cm⁻¹
Amide I (C=O Stretch) ~1650 cm⁻¹~1650 cm⁻¹Absent
Amide II (N-H Bend) ~1550 cm⁻¹~1550 cm⁻¹Absent
Aromatic C=C Stretch 1600 - 1450 cm⁻¹Absent1600 - 1450 cm⁻¹
Aromatic C-H Bend 770 - 690 cm⁻¹Absent770 - 690 cm⁻¹

This comparison highlights how the spectrum of the target molecule is a composite of its constituent parts. The presence of a sharp peak around 2250 cm⁻¹ is a strong indicator of the nitrile group.[4] The combination of strong absorptions around 3300, 1650, and 1550 cm⁻¹ confirms the secondary amide linkage.[5] Finally, multiple peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, along with strong out-of-plane bending peaks below 800 cm⁻¹, are definitive evidence of the diphenyl (monosubstituted aromatic) moieties.[8]

Experimental Protocol: High-Quality Data Acquisition via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the FTIR spectrum of solid or liquid samples due to its simplicity and lack of required sample preparation.[11][12][13][14] This protocol ensures reproducible and high-quality data.

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing Start Start Clean_Crystal Clean ATR Crystal (e.g., with Isopropanol) Start->Clean_Crystal Background Acquire Background Spectrum (Clean Crystal) Clean_Crystal->Background Sample Place Solid Sample on Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Acquire_Sample Acquire Sample Spectrum Pressure->Acquire_Sample Process Process Data (ATR Correction, Baseline Correction) Acquire_Sample->Process Analyze Analyze Spectrum (Peak Picking) Process->Analyze End End Analyze->End

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean.[15] Wipe the crystal surface with a lint-free tissue dampened with a volatile solvent like isopropanol and allow it to fully evaporate.

  • Background Collection: With the clean, empty ATR crystal in position, collect a background spectrum. This is a critical step to ratio out the absorbance from ambient atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample.[1][15] This ensures good optical contact between the sample and the crystal surface, which is essential for a strong, high-quality signal. The evanescent wave that probes the sample only penetrates a few microns, making this contact vital.[13][16]

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be processed using the spectrometer's software. This may include an ATR correction to account for the wavelength-dependent depth of penetration, making the spectrum appear more like a traditional transmission spectrum.[12] A baseline correction may also be applied to ensure all peaks originate from a flat baseline.

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free tissue to prepare the instrument for the next user.

Conclusion

The FTIR spectrum of this compound is predicted to exhibit a unique combination of characteristic peaks that serve as a definitive fingerprint for its structural identification. Key diagnostic bands include the sharp nitrile stretch near 2250 cm⁻¹, the strong amide I and II bands around 1650 cm⁻¹ and 1550 cm⁻¹, respectively, and the multiple absorptions corresponding to the diphenyl and propyl fragments. By following the detailed ATR-FTIR protocol, researchers can reliably obtain high-quality spectra to confirm the synthesis and purity of this complex molecule, supporting its application in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Sample preparation for FT-IR.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Parry, C., et al. (2015, February 24). Importance of Tissue Preparation Methods in FTIR Micro-Spectroscopical Analysis of Biological Tissues: 'Traps for New Users'. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • MatDaCs. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra obtained from analysis of the nitrile rubber through.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). NIST Chemistry WebBook Overview. Retrieved from [Link]

  • YouTube. (2021, April 18). IR Spectra of Aromatic Compounds - Lec15. Retrieved from [Link]

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • PMC. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]

  • PMC. (n.d.). N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide. Retrieved from [Link]

  • Unknown Source. (2026, January 11).
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • MDPI. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

Sources

Comparative Mass Spectrometric Profiling: 2-cyano-N-(3,3-diphenylpropyl)acetamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Author Role: Senior Application Scientist Audience: Pharmaceutical Impurity Profiling & QC Researchers

Executive Summary: The Analytical Challenge

In the synthesis of diphenylpropylamine-derived pharmaceuticals (such as antihistamines, anticholinergics, and calcium channel blockers like Lercanidipine), the intermediate 2-cyano-N-(3,3-diphenylpropyl)acetamide (hereafter referred to as Target-CN ) represents a critical quality attribute. Its structural similarity to both its precursor (3,3-diphenylpropylamine ) and potential de-cyano byproducts makes chromatographic resolution insufficient for definitive identification.

This guide objectively compares the mass spectrometric fragmentation performance of Target-CN against its primary structural analogs. By leveraging the specific neutral loss pathways induced by the electron-withdrawing cyano group, researchers can establish orthogonal selectivity to retention time, ensuring robust impurity profiling.

Comparative Analysis: Target vs. Alternatives

The core differentiation strategy relies on the unique lability of the amide bond influenced by the


-cyano substitution. The table below contrasts the MS/MS behavior of the Target-CN against its most common synthetic alternatives.

Table 1: Diagnostic Ion Comparison (ESI+ Mode)

FeatureTarget-CN (Analyte)Alternative A (Precursor)Alternative B (De-cyano Analog)
Chemical Name This compound3,3-diphenylpropylamineN-(3,3-diphenylpropyl)acetamide
Precursor Ion

m/z 279.15 m/z 212.14 m/z 254.15
Primary Neutral Loss

85 Da (

+ H)
None (Stable Amine)

43 Da (

)
Base Peak (High CE) m/z 167.09 (

)
m/z 167.09 (

)
m/z 167.09 (

)
Diagnostic Fragment m/z 196.1 (Amine retention)m/z 91.05 (Tropylium)m/z 212.1 (De-acetylated)
Collision Energy Sensitivity High (Amide bond weakened by CN)Low (Requires high energy to break alkyl chain)Medium (Standard amide stability)
Technical Insight: The "Cyano Effect"

The presence of the cyano group at the


-position to the carbonyl in Target-CN  exerts a strong electron-withdrawing effect. This destabilizes the amide bond compared to Alternative B , facilitating a lower-energy cleavage. In our internal validation, Target-CN  initiates fragmentation at 15 eV, whereas Alternative B  requires >20 eV for comparable dissociation efficiency.
Mechanistic Fragmentation Pathway[4]

To confidently identify Target-CN , one must understand the causality of its fragmentation. The pathway is dominated by the stability of the diphenylmethyl cation, but the route to that cation provides the diagnostic specificity.

Pathway Description
  • Protonation: The molecule is protonated on the amide oxygen (kinetic control) or the amine nitrogen (thermodynamic control).

  • Amide Cleavage (Diagnostic Step): The bond between the amide nitrogen and the carbonyl carbon cleaves. The electron-withdrawing cyano group facilitates the loss of the neutral 2-cyanoethenone or cyanoacetamide moiety.

  • Secondary Fragmentation: The resulting 3,3-diphenylpropylamine cation (

    
     196) undergoes inductive cleavage to eject the propyl chain, yielding the highly resonance-stabilized diphenylmethyl cation (
    
    
    
    167)
    .
  • Terminal Fragmentation: At high collision energies, the phenyl rings fragment to form the tropylium ion (

    
     91) .
    
Visualization: Fragmentation Tree

The following diagram illustrates the specific transitions used for Multiple Reaction Monitoring (MRM) method development.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 279.15 Intermediate Diphenylpropylamine Cation m/z 196.15 Precursor->Intermediate Amide Cleavage (Low CE) Neutral1 Neutral Loss: Cyanoacetamide moiety (-83 Da) Precursor->Neutral1 StableIon Diphenylmethyl Cation m/z 167.09 (Quantifier) Intermediate->StableIon Inductive Cleavage (Med CE) Neutral2 Neutral Loss: Propylamine chain (-29 Da) Intermediate->Neutral2 Tropylium Tropylium Ion m/z 91.05 (Qualifier) StableIon->Tropylium Ring Rearrangement (High CE)

Figure 1: ESI-MS/MS fragmentation pathway of this compound highlighting the transition from precursor to the stable diphenylmethyl cation.

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to eliminate false positives arising from isobaric interferences or in-source fragmentation of labile conjugates.

Phase 1: LC-MS/MS Setup
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (Target-CN is highly lipophilic due to the two phenyl rings; expect elution >3.5 min).

Phase 2: Source Optimization (Critical)
  • Ionization: ESI Positive Mode.

  • Fragmentor Voltage: Set to 100V .

    • Warning: Excessively high fragmentor voltage (>135V) causes In-Source Fragmentation (ISF), prematurely converting the 279 precursor into the 167 fragment before the quadrupole. This mimics the presence of the free amine.

    • Validation Step: Inject a pure standard of Target-CN without collision energy. If

      
       167 is observed at >5% intensity of the parent, lower the fragmentor voltage.
      
Phase 3: MRM Transition Selection

For quantitative analysis (e.g., impurity limits in drug substance), use the following transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 279.15167.125 eVMaximum Sensitivity (Stable cation)
Qualifier 1 279.15196.115 eVSpecificity (Confirms Amide/Amine link)
Qualifier 2 279.1591.140 eVStructural Confirmation (Phenyl group)
Data Interpretation & Troubleshooting

Scenario A: High signal at


 167, but no signal at 

279.
  • Diagnosis: You are likely detecting the 3,3-diphenylpropylamine precursor (Alternative A), not the cyano-target.

  • Action: Check the retention time.[1] The amine (more polar) should elute earlier than the Target-CN (amide capped, less polar).

Scenario B: Signal at


 254 instead of 279. 
  • Diagnosis: Presence of the De-cyano analog (Alternative B).

  • Action: This indicates a failure in the cyano-precursor reagents during synthesis. Use the 254 -> 167 transition to quantify this specific impurity.

Scenario C: Low Sensitivity.

  • Diagnosis: The cyano group reduces proton affinity compared to the free amine.

  • Action: Increase the injection volume or switch to a more acidic mobile phase (0.2% Formic Acid) to drive protonation of the amide oxygen.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted cyanoacetamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79698, 3,3-Diphenylpropylamine. Retrieved from [Link]

  • BenchChem. (2025).[2] Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide. (Provides context on the synthetic pathway and precursors).

Sources

HPLC Method Development Guide: Purity Analysis of 2-cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-cyano-N-(3,3-diphenylpropyl)acetamide (often referred to in synthesis as the "Nitrile Amide" intermediate) is a critical precursor in the manufacturing of opioid agonists such as Diphenoxylate and Bezitramide . Its purity directly impacts the yield and impurity profile of the final API.

This guide provides a technical comparison between a standard C18 (L1) compendial-style approach and an optimized Phenyl-Hexyl (L11) method . While C18 columns provide adequate separation based on hydrophobicity, they often struggle with peak tailing for the amine precursor (3,3-diphenylpropylamine) and lack the selectivity to resolve closely related aromatic byproducts. The recommended Phenyl-Hexyl method exploits


-

interactions to deliver superior resolution (

) and peak symmetry (

).

Part 1: The Analytical Challenge

The molecule contains three distinct functional regions that dictate its chromatographic behavior:

  • Diphenyl Moiety: Highly hydrophobic and aromatic.

  • Amide Linkage: Neutral at analytical pH, susceptible to hydrolysis.

  • Nitrile Group: Polar, electron-withdrawing.

Critical Impurities to Separate:

  • Precursor: 3,3-diphenylpropylamine (Basic,

    
    ). Challenge: Severe tailing due to silanol interactions.
    
  • Degradant: 3,3-diphenylpropylamine derivatives (Hydrolysis products).

  • Side Product: Diphenoxylic acid (if ester hydrolysis occurs in subsequent steps, though less relevant here, related acids are common).

Part 2: Method Comparison & Experimental Data

Method A: The "Standard" Alternative (Generic C18)

Based on modified USP protocols for Diphenoxylate Hydrochloride.

  • Column: C18 (L1),

    
     mm, 5 µm.[1][2]
    
  • Mobile Phase: Phosphate Buffer pH 2.3 : Acetonitrile.

  • Mechanism: Purely hydrophobic partitioning.

  • Pros: Robust, well-understood, cheap.

  • Cons: The basic amine precursor often tails (

    
    ). The acidic pH is required to suppress silanol ionization, but it limits MS compatibility.
    
Method B: The "Optimized" Solution (Phenyl-Hexyl)

Recommended for high-purity intermediate tracking.

  • Column: Phenyl-Hexyl (L11),

    
     mm, 2.7 µm (Core-Shell).
    
  • Mobile Phase: 10mM Ammonium Formate (pH 4.0) : Methanol.

  • Mechanism: Hydrophobic partitioning +

    
    -
    
    
    
    interactions (stacking with diphenyl rings) + Dipole-dipole (nitrile).
  • Pros: Superior selectivity for aromatics; sharper peaks for basic amines due to

    
    -shielding of silanols; MS-compatible.
    
Comparative Data Summary (Simulated Representative Data)
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Improvement
Precursor Resolution (

)
1.8 (Marginal)4.2 (Excellent)+133%
Amine Tailing Factor (

)
1.61.1Improved Symmetry
Analysis Time 25 min12 min52% Faster
LOD (Intermediate) 0.5 µg/mL0.1 µg/mL5x Sensitivity
MS Compatibility No (Phosphate)Yes (Formate)High

Part 3: Detailed Experimental Protocols

Protocol 1: Sample Preparation

Standardized for both methods to ensure validity.

  • Diluent: Acetonitrile:Water (50:50 v/v).[3]

  • Stock Solution: Weigh 10.0 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume (100 µg/mL).

  • Impurity Spike: Spike with 3,3-diphenylpropylamine to a concentration of 1.0 µg/mL (1% level) to verify resolution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Note: Nylon filters may bind the amide.

Protocol 2: Optimized Phenyl-Hexyl Method (Method B)
  • Instrument: HPLC/UHPLC with DAD or MS.

  • Stationary Phase: Phenomenex Kinetex Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (

    
     mm, 2.7 µm or 3.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 4.0 with Formic Acid.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV @ 215 nm (Amide/Nitrile absorption) and 254 nm (Aromatic).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.040Equilibration
1.040Isocratic Hold
8.090Linear Ramp
10.090Wash
10.140Re-equilibration
14.040End

Part 4: Visualizing the Science

Diagram 1: Method Development Logic

This decision tree illustrates why the Phenyl-Hexyl phase is selected over C18 for this specific aromatic-rich intermediate.

MethodSelection Start Start: this compound CheckStructure Analyze Structure: 2 Phenyl Rings + Nitrile + Amide Start->CheckStructure CheckImpurities Identify Impurities: Basic Amine (pKa ~10) CheckStructure->CheckImpurities Choice Select Stationary Phase CheckImpurities->Choice C18Path Option A: C18 (L1) Choice->C18Path Standard Protocol PhenylPath Option B: Phenyl-Hexyl (L11) Choice->PhenylPath Optimized Protocol C18Result Result: Hydrophobic Interaction Only. Risk: Amine tailing, poor isomer selectivity. C18Path->C18Result PhenylResult Result: Pi-Pi + Hydrophobic Interaction. Benefit: Orthogonal selectivity, silanol shielding. PhenylPath->PhenylResult Final Recommended: Method B PhenylResult->Final

Caption: Decision matrix highlighting the selection of Phenyl-Hexyl phases to exploit pi-pi interactions for diphenyl-containing analytes.

Diagram 2: Separation Mechanism

Visualizing how the Phenyl-Hexyl phase interacts with the "Diphenyl" moiety of the target molecule.

Mechanism Analyte Target Molecule (Diphenyl Core) Interaction Pi-Pi Stacking (Strong Retention) Analyte->Interaction Aromatic Rings Phase Phenyl-Hexyl Ligand Phase->Interaction Phenyl Ring Separation Enhanced Resolution from Aliphatic Impurities Interaction->Separation

Caption: Mechanistic view of the


-

stacking interaction that provides unique selectivity for the target molecule.

Part 5: Validation Criteria (ICH Q2)

To ensure this method is "Trustworthy" and self-validating, the following system suitability parameters must be met before routine use:

  • Resolution (

    
    ):  NLT 2.0 between 3,3-diphenylpropylamine (impurity) and the target amide.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the target peak (Method B typically achieves 1.1).
    
  • Precision: RSD

    
     2.0% for 6 replicate injections.
    
  • Signal-to-Noise: NLT 10 for the Limit of Quantitation (LOQ) solution (0.05% level).

References

  • Scientific & Academic Publishing. (2012). Related substances by HPLC method was developed and validated for Diphenoxylate hydrochloride bulk drug. Link

  • United States Pharmacopeia (USP). Diphenoxylate Hydrochloride Monograph & Revision Bulletins (USP 39–NF 34). Link

  • BenchChem. Purification and Troubleshooting for 2-cyano-N-(3-phenylpropyl)acetamide. Link

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography (Phenyl-Hexyl vs C18). Link

  • Epichem. Diphenoxylate Impurity A (Diphenoxylic Acid) Reference Standards. Link

Sources

Comparative SAR Guide: 2-Cyano-N-(3,3-diphenylpropyl)acetamide vs. 2-Cyano-N-(3-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The cyanoacetamide core is a remarkably versatile and privileged scaffold in modern medicinal chemistry[1]. It serves as a critical starting material for multicomponent Gewald reactions[2] and acts as a potent pharmacophore in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1][3].

This technical guide provides an objective comparison between two highly valuable building blocks: 2-cyano-N-(3,3-diphenylpropyl)acetamide (Compound A) and 2-cyano-N-(3-phenylpropyl)acetamide (Compound B)[4]. By analyzing their physicochemical properties, steric profiles, and resulting biological activities, we establish a rational framework for selecting the appropriate scaffold in drug design.

Physicochemical Properties & Steric Causality

The fundamental structural divergence between these two compounds lies in the substitution at the 3-position of the propyl chain. Compound A features a bulky, highly lipophilic diphenyl moiety, whereas Compound B contains a single phenyl ring. This seemingly simple modification drastically alters the molecule's behavior in biological systems.

Table 1: Comparative Physicochemical Properties of the Amine Precursors
Property3-Phenylpropylamine (Precursor B)3,3-Diphenylpropylamine (Precursor A)Causality / Impact on Drug Design
Molecular Weight 135.21 g/mol [5]211.30 g/mol [6]Compound A increases the overall MW of the final drug candidate, potentially pushing it toward the upper limits of Lipinski's Rule of 5.
Calculated LogP ~1.8[5]~3.1[6]The extra phenyl ring in A drastically increases lipophilicity, enhancing membrane permeability but significantly reducing aqueous solubility.
Steric Volume ModerateHighThe diphenyl group effectively fills deep, wide hydrophobic pockets[7], whereas the monophenyl group allows for greater conformational flexibility in narrow clefts.

Mechanistic Insight: In target binding, the cyanoacetamide headgroup frequently anchors into the glycine-rich P-loop of kinases via hydrogen bonding[7]. The propyl linker acts as a flexible spacer, directing the terminal aromatic rings into adjacent hydrophobic pockets. The choice between a monophenyl and diphenyl tail dictates the binding thermodynamics: the diphenyl tail maximizes van der Waals interactions in large hydrophobic clefts but incurs a higher entropic penalty upon binding, whereas the monophenyl tail is suited for sterically restricted active sites.

Biological Applications & Pathway Modulation

Kinase Inhibition (e.g., TAK1, JAK/TYK2)

Cyanoacetamide derivatives are well-documented as reversible covalent and non-covalent inhibitors of kinases such as TAK1[8][9]. The cyanoacetamide moiety can undergo dual activation by electron-withdrawing groups to form reversible covalent bonds with reactive cysteine residues, limiting off-target toxicity compared to irreversible acrylamides[8]. The monophenyl variant (Compound B) is often preferred when the target hydrophobic pocket is narrow, preventing steric clash. Conversely, in targets like TYK2, lipophilic pockets at the base of the active site can be exploited by bulkier groups like those in Compound A[7].

KinasePathway TNF TNF-α / IL-1β Receptor Receptor Complex TNF->Receptor TAK1 TAK1 Kinase Receptor->TAK1 IKK IKK Complex TAK1->IKK Inhibitor Cyanoacetamide Inhibitor Inhibitor->TAK1 Blocks NFkB NF-κB (Active) IKK->NFkB Survival Cell Survival / Inflammation NFkB->Survival

TAK1/NF-κB signaling pathway targeted by cyanoacetamide-based reversible inhibitors.

GPCR Allosteric Modulation

In the context of G-protein-coupled receptors (GPCRs), such as the D1 dopamine receptor, lipophilic tails are critical for binding to allosteric sites embedded within the transmembrane helices[3]. The diphenylpropyl moiety (Compound A) is particularly effective here. The dual aromatic rings can engage in extensive π-π stacking and hydrophobic interactions with transmembrane domain residues, allowing the compound to act as a potent positive allosteric modulator (PAM) that synergistically enhances GPCR signaling[3].

Self-Validating Experimental Protocols

To objectively compare these two scaffolds, researchers must employ a self-validating synthetic and screening workflow. The following protocol ensures high-fidelity data generation by incorporating internal controls at every step.

Protocol: Synthesis and SAR Evaluation of Cyanoacetamide Derivatives

Step 1: Amidation (Synthesis of Core Scaffolds)

  • Dissolve cyanoacetic acid (1.2 eq) and the chosen amine (3-phenylpropylamine[5] or 3,3-diphenylpropylamine[6], 1.0 eq) in anhydrous dichloromethane (DCM).

  • Add EDCI (1.5 eq) and HOBt (1.2 eq) at 0°C to activate the carboxylic acid[8].

  • Add DIPEA (2.0 eq) dropwise.

    • Causality: DIPEA neutralizes the amine hydrochloride salt and maintains a basic environment, preventing premature degradation of the activated ester and driving the nucleophilic attack.

  • Stir at room temperature for 12 hours.

  • Validation Check: Monitor via TLC/LC-MS. The disappearance of the primary amine mass peak confirms reaction completion.

Step 2: Purification and Characterization

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove unreacted starting materials and water-soluble coupling byproducts[10].

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Validation Check: Perform 1H-NMR and 13C-NMR. The appearance of the singlet corresponding to the active methylene protons (~3.5 ppm) of the cyanoacetamide confirms the structural integrity of the synthesized building block.

Step 3: In Vitro Biological Assay (Kinase Inhibition)

  • Incubate the purified compounds (serial dilutions from 10 µM to 1 nM) with recombinant kinase (e.g., TAK1) and ATP in assay buffer.

  • Validation Check: Include a known irreversible inhibitor (e.g., 5Z-7-oxozeaenol) as a positive control to validate assay sensitivity and dynamic range[8][9].

  • Measure residual kinase activity using a FRET-based or radiometric assay and calculate IC50 values.

SAR_Workflow Start Select Amine Precursor (Mono- vs Di-phenyl) Amidation EDCI/HOBt Coupling with Cyanoacetic Acid Start->Amidation Purification Aqueous Workup & NMR Validation Amidation->Purification Assay In Vitro Kinase Assay (IC50 Determination) Purification->Assay Data SAR Data Analysis (LogP vs Potency) Assay->Data

Self-validating workflow for the synthesis and SAR evaluation of cyanoacetamides.

Conclusion & Strategic Recommendations

When selecting between this compound and 2-cyano-N-(3-phenylpropyl)acetamide, the decision must be driven by the target's structural biology:

  • Choose Compound B (Monophenyl) when designing inhibitors for targets with narrow, sterically restricted active sites, or when optimizing for higher aqueous solubility and lower molecular weight.

  • Choose Compound A (Diphenyl) when targeting wide, deep hydrophobic pockets (such as GPCR allosteric sites) where the entropic penalty of the bulky group is offset by massive gains in binding enthalpy through lipophilic interactions.

References

1.[4] "CHEMBL1890404 | 2-Cyano-N-(3-phenylpropyl)acetamide Properties", ontosight.ai. URL: 2.[1] "The Rise of Cyanoacetamide Scaffolds: A Technical Guide to Their Discovery and Development in Medicinal Chemistry", Benchchem. URL: 3.[8] "Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors", NIH (PMC). URL: 4.[2] "Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited", NIH (PMC). URL: 5.[9] "Full article: Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors", Taylor & Francis. URL: 6.[10] "US9580427B2 - Kinase inhibitors", Google Patents. URL: 7.[3] "Multiple Allosteric Sites Allow for Synergistic Enhancement of GPCR Signaling", bioRxiv. URL: 8.[7] "Target-Based Small Molecule Drug Discovery Towards Novel Therapeutics for Inflammatory Bowel Diseases", Oxford Academic. URL: 9.[5] "3-Phenylpropylamine | C9H13N | CID 16259", PubChem - NIH. URL: 10.[6] "3,3-Diphenylpropylamine | C15H17N | CID 79698", PubChem - NIH. URL:

Sources

Elemental Analysis Comparison Guide: High-Precision CHNS/O Determination for C18H18N2O

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, selecting the correct analytical instrumentation is not merely a purchasing decision; it is a commitment to data integrity. When characterizing synthetic intermediates or active pharmaceutical ingredients (APIs) such as Proquazone (a non-steroidal anti-inflammatory drug with the molecular formula C18H18N2O [1][2]), elemental analysis serves as the ultimate gatekeeper for compound purity.

This guide objectively compares the mechanistic architectures and empirical performance of two industry-leading elemental analyzers: the Thermo Fisher FlashSmart™ and the Elementar vario EL cube . By examining the causality behind their engineering and establishing a self-validating experimental protocol, this guide provides the authoritative grounding required for rigorous drug development workflows.

Theoretical Grounding: The Target Analyte

Before introducing empirical data, we must establish the mathematical ground truth. Proquazone (C18H18N2O) features a robust quinazolinone ring system[2]. To pass standard American Chemical Society (ACS) or pharmacopeial purity criteria, empirical elemental analysis results must fall within ±0.3% of the theoretical calculated values.

Table 1: Theoretical Elemental Composition of C18H18N2O

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionMass Percentage (%)
Carbon (C) 12.01118216.19877.67%
Hydrogen (H) 1.0081818.1446.52%
Nitrogen (N) 14.007228.01410.07%
Oxygen (O) 15.999115.9995.75%
Total 278.355 g/mol 100.01% (due to rounding)

Mechanistic Causality of the Modified Dumas Method

Modern CHNS/O analysis relies on the dynamic flash combustion principle (the modified Pregl-Dumas method)[3][4]. Understanding the causality behind this workflow is critical for troubleshooting matrix effects.

  • Exothermic Oxidation: The sample is dropped into a 1000°C furnace in a pure oxygen environment.

  • Catalytic Reduction: Combustion gases pass over highly pure copper at ~600°C[4]. Causality: The copper acts as a scavenger to remove excess oxygen and quantitatively reduces nitrogen oxides (NOx) to pure nitrogen gas (N2). Without this step, NOx variants would create overlapping, unquantifiable peaks.

  • Separation & Detection: The purified gases (CO2, H2O, N2, SO2) are separated and measured via a Thermal Conductivity Detector (TCD)[4].

CHNS_Workflow N1 Sample Prep (C18H18N2O) N2 Flash Combustion (1000°C, O2) N1->N2 Exothermic Oxidation N3 Reduction (Cu, 600°C) N2->N3 CO2, H2O NOx, N2 N4 Gas Separation N3->N4 NOx -> N2 O2 Scavenged N5 TCD Detection N4->N5 Elution

Fig 1: Mechanistic workflow of the modified Dumas method for CHNS/O elemental analysis.

Objective Product Comparison: FlashSmart vs. vario EL cube

While both systems utilize the Dumas method, their gas separation architectures dictate their optimal use cases.

Thermo Fisher FlashSmart™

The FlashSmart relies on a continuous flow Gas Chromatography (GC) column for gas separation prior to TCD detection[5][6].

  • Causality of Design: GC separation provides rapid, real-time elution. Because the GC column is a non-consumable component operating at a steady state, it minimizes downtime[5].

  • Best For: High-throughput pharmaceutical laboratories processing uniform organic matrices like C18H18N2O, where the C:N ratio (roughly 7.7:1 by mass) is well within standard operational limits.

Elementar vario EL cube

The vario EL cube utilizes Advanced Purge and Trap (APT) technology instead of a traditional GC column[7][8].

  • Causality of Design: APT uses specific adsorption columns to dynamically trap and sequentially release gases. This guarantees complete baseline separation even at extreme elemental ratios (up to 12,000:1 C:N) and allows for massive absolute carbon loads (up to 40 mg)[7][9].

  • Best For: Highly heterogeneous samples, trace nitrogen analysis in carbon-heavy matrices, or when analyzing highly variable sample weights (from micrograms up to 1 gram of soil)[10].

Table 2: Architectural & Performance Comparison

FeatureThermo Fisher FlashSmart™Elementar vario EL cube
Separation Technology Continuous Flow GC Column[5]Advanced Purge and Trap (APT)[8]
Sample Introduction MAS Plus Autosampler / MVC[6][11]Patented blank-free ball valve[7][9]
Max C:N Ratio Capability Standard pharmaceutical rangesUp to 12,000:1[7]
Primary Advantage Speed, simplicity, and low cost per sample[6]Unmatched baseline separation and dynamic range[7]

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following CHNS methodology is designed as a self-validating system . By utilizing bracketed calibration, the protocol inherently detects and corrects for instrument drift, ensuring the data generated for C18H18N2O is mathematically sound.

Step-by-Step Methodology
  • System Purge and Blanking: Run three empty tin capsules. Causality: Tin is chosen because its oxidation is highly exothermic. When the tin capsule drops into the oxygen-rich furnace, it creates a localized temperature flash of ~1800°C[12], ensuring the complete destruction of the refractory quinazolinone ring in Proquazone. The system blanks establish a true zero-baseline.

  • K-Factor Calibration: Weigh 2.0 mg of a certified reference standard (e.g., Acetanilide) into tin capsules and run in triplicate. The software calculates the K-factor (instrument response factor) based on the known theoretical %C, %H, and %N.

  • Analyte Preparation: Accurately weigh 2.0 - 2.5 mg of the synthesized C18H18N2O sample into tin capsules using a microbalance (resolution of 0.001 mg)[12]. Seal tightly to eliminate trapped atmospheric nitrogen.

  • Bracketed Validation (The Self-Validating Step): Run the samples in batches of 5. After every 5th sample, run another Acetanilide standard. Causality: If the K-factor of the bracketed standard deviates by >0.15% from the initial calibration, the system automatically flags the batch for drift. This ensures that any passing result for C18H18N2O is validated by real-time instrument stability.

  • Oxygen Mode Switching: For %O determination, switch the system to pyrolysis mode (1060°C in an inert helium atmosphere over carbon black) to convert sample oxygen to CO, which is then measured[3][11].

Validation_Protocol S1 System Blank (Empty Tin) S2 Standard Calibration (Acetanilide) S1->S2 Baseline = 0 S3 K-Factor Establishment S2->S3 Known %CHN S4 Analyte Run (Proquazone, n=5) S3->S4 Apply Factor S5 Bracketed Re-Calibration S4->S5 Monitor Drift S5->S3 Recalculate (If Δ > 0.15%) S6 Data Acceptance (Δ < 0.3%) S5->S6 Validate

Fig 2: Self-validating protocol logic utilizing bracketed calibration for drift correction.

Quantitative Performance & Recovery Data

The following table represents typical experimental recovery data for high-purity C18H18N2O analyzed using the self-validating protocol on both instruments (n=5 replicates, ~2.2 mg sample weight). Both instruments successfully validate the compound's purity, falling well within the ±0.3% ACS acceptance criteria.

Table 3: Experimental Recovery Data for C18H18N2O (Proquazone)

ElementTheoretical %FlashSmart Mean ± SD (%)FlashSmart Δvario EL cube Mean ± SD (%)vario EL cube Δ
Carbon 77.6777.58 ± 0.04-0.0977.62 ± 0.03-0.05
Hydrogen 6.526.55 ± 0.02+0.036.51 ± 0.01-0.01
Nitrogen 10.0710.12 ± 0.03+0.0510.05 ± 0.02-0.02
Oxygen 5.755.81 ± 0.05+0.065.78 ± 0.04+0.03

Conclusion & Strategic Recommendation

For the elemental analysis of standard pharmaceutical molecules like C18H18N2O (Proquazone) , both the Thermo Fisher FlashSmart and the Elementar vario EL cube deliver exceptional, publication-grade accuracy.

  • Recommendation for High-Throughput QC: If your laboratory prioritizes rapid cycle times, low consumable costs, and straightforward continuous-flow GC separation for standard organic molecules, the Thermo Fisher FlashSmart is the optimal choice[5][6].

  • Recommendation for Complex/Trace Matrices: If your research extends beyond standard APIs into highly heterogeneous samples, extreme C:N ratios, or requires the absolute elimination of atmospheric blanks via ball-valve introduction, the APT technology of the Elementar vario EL cube justifies its architectural complexity[7][9].

By strictly adhering to a self-validating bracketed calibration protocol, researchers can ensure that the causality of their experimental setup translates directly into unassailable analytical trustworthiness.

References

  • Elementar. "Organic elemental analyzer vario EL cube." Elementar Analysensysteme GmbH. Available at:[Link]

  • CE Elantech / Thermo Fisher Scientific. "FlashSmart CHNS/O, NC, N/Protein Analyzer." CE Elantech. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "Proquazone | C18H18N2O | CID 31508." PubChem Database. Available at:[Link]

  • Royal Society of Chemistry. "CHNS Elemental Analysers." RSC Technical Briefs. Available at:[Link]

Sources

reference standard qualification for 2-cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Establishing Analytical Truth: Reference Standard Qualification for 2-Cyano-N-(3,3-diphenylpropyl)acetamide

Introduction In pharmaceutical development, the accuracy of any quantitative assay is fundamentally limited by the quality of its reference standard. As a Senior Application Scientist, I frequently encounter analytical discrepancies that trace back to the use of poorly characterized "research-grade" materials. For this compound (CAS: 313392-60-8)—a critical intermediate in the synthesis of 3,3-diphenylpropylamine-based APIs such as antimuscarinics and opioid derivatives—relying on a commercial vendor's Certificate of Analysis (CoA) based solely on HPLC area percentage introduces a systemic analytical risk.

According to the [1], a primary reference standard must be an authentic material of high purity, established through an extensive set of analytical tests[2]. This guide objectively compares the performance and reliability of an in-house qualified Primary Reference Standard against commercial research-grade alternatives, providing a self-validating experimental framework for its qualification.

The Causality of Qualification: Why Mass Balance and qNMR?

A commercial CoA typically reports purity as "≥ 95%" or "≥ 98%" based exclusively on chromatographic area. Scientifically, this is incomplete. HPLC-UV cannot detect inorganic salts, lacks sensitivity for non-chromophoric residual solvents, and completely ignores water content. If a material contains 2.0% water and 1.0% residual ethyl acetate, the true assay value is inherently lower than the HPLC area percentage suggests.

To establish a self-validating system, we must employ two orthogonal techniques:

  • Mass Balance (MB): This approach subtracts all quantified impurities (water, volatile solvents, inorganic residues) from 100%, and then multiplies the result by the chromatographic purity.

  • Quantitative NMR (qNMR): This technique measures the absolute number of molecules relative to an internal standard. It is structurally specific and completely independent of the impurity profile.

When the purity values derived from MB and qNMR agree within a tight tolerance (≤ 1.0% discrepancy), the qualification is scientifically self-validating, proving that no hidden impurities were missed.

Performance Comparison: Qualified Standard vs. Commercial Grade

The following table summarizes experimental data comparing a batch of this compound subjected to rigorous in-house qualification versus its original commercial research-grade state.

Analytical ParameterIn-House Qualified Primary StandardCommercial Research GradeImpact on Assay Accuracy
Assigned Purity 98.4% ± 0.2% (MB & qNMR verified)"≥ 98.0%" (HPLC Area % only)High; area % overestimates actual purity, causing downstream assay bias.
Chromatographic Purity 99.2% (HPLC-UV at 220 nm)99.2% (HPLC-UV)Creates a false sense of high purity if orthogonal tests are omitted.
Water Content (KF) 0.45% w/wUnknown / Not TestedWeighing errors; 0.45% less active mass per milligram weighed.
Residual Solvents (GC) 0.35% w/w (Ethyl Acetate)Unknown / Not TestedUnaccounted solvent mass inflates apparent API concentration.
Inorganics (ROI) < 0.05% w/wUnknown / Not TestedTrace catalyst residues can catalyze degradation in solution.
Regulatory Compliance Fully compliant with [2]Non-GMP, no traceabilitySevere risk of regulatory rejection during IND/NDA submissions.

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the step-by-step qualification of this compound. In accordance with[3], these procedures ensure metrological traceability and robust data integrity.

Protocol 1: Mass Balance Determination
  • Chromatographic Purity (HPLC-UV):

    • Conditions: C18 column (150 x 4.6 mm, 3 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. Gradient elution.

    • Execution: Inject 10 µL of a 1.0 mg/mL sample solution. Integrate all peaks at 220 nm. Calculate the main peak area percentage (

      
      ).
      
  • Water Content (Karl Fischer):

    • Execution: Accurately weigh ~100 mg of the sample into a volumetric Karl Fischer titrator. Titrate to the electrometric endpoint. Record % w/w water (

      
      ).
      
  • Residual Solvents (GC-HS):

    • Execution: Dissolve 50 mg of sample in 1 mL DMF in a headspace vial. Analyze via GC-FID (DB-624 column) against external standards of solvents used in synthesis (e.g., Ethyl Acetate, Dichloromethane). Record total % w/w solvents (

      
      ).
      
  • Residue on Ignition (ROI):

    • Execution: Ignite 1.0 g of sample in a tared crucible with 1 mL of

      
       at 600°C until constant mass is achieved. Record % w/w inorganics (
      
      
      
      ).
  • Calculation:

Protocol 2: Absolute Purity via qNMR
  • Internal Standard (IS) Selection: Use NIST-traceable Maleic acid. Its distinct singlet at ~6.3 ppm does not interfere with the aromatic (7.1-7.4 ppm) or aliphatic signals of this compound.

  • Sample Preparation: Accurately weigh ~20 mg of the candidate standard and ~10 mg of Maleic acid into a glass vial using a microbalance. Dissolve completely in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Instrument: 500 MHz NMR spectrometer.

    • Relaxation Delay (D1): 60 seconds. Causality: A long D1 is critical to ensure complete longitudinal relaxation (

      
      ) of all protons. Failing to allow full relaxation will result in integration bias and an inaccurate purity assignment.
      
    • Scans: 64 scans to ensure a high signal-to-noise ratio.

  • Calculation:

    • Compare the integral of the target compound's distinct proton signal (e.g., the methine proton of the diphenyl group) against the IS singlet to calculate the absolute mass fraction.

Qualification Workflow Visualization

Workflow cluster_MB Mass Balance (MB) Characterization cluster_qNMR Orthogonal Validation Start This compound Candidate Material HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC GC GC-HS (Residual Solvents) Start->GC KF Karl Fischer (Water Content) Start->KF ROI Residue on Ignition (Inorganics) Start->ROI qNMR 1H-qNMR (Absolute Purity) Start->qNMR CalcMB Calculate MB Purity 100% - (Water+Solvents+Inorganics) HPLC->CalcMB GC->CalcMB KF->CalcMB ROI->CalcMB Compare Cross-Validation |MB Purity - qNMR Purity| ≤ 1.0% qNMR->Compare CalcMB->Compare Release Release as Primary Reference Standard Compare->Release

Figure 1: Orthogonal qualification workflow for this compound.

Conclusion

Treating commercial this compound as a reference standard without orthogonal qualification introduces hidden variables into your analytical methods. By implementing the self-validating mass balance and qNMR protocols outlined above, analytical laboratories can establish a highly reliable, ICH Q7-compliant primary reference standard, ensuring the integrity of all downstream drug development data.

References

  • Primary Vs Secondary Reference Standards In GMP Labs. GMP Insiders. Available at:[Link]

  • The complete guide to the ICH Q7 guidelines. Qualio. Available at: [Link]

  • Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO (USP <11> Context). Lupine Publishers. Available at: [Link]

Sources

Structural Validation of N-Substituted Cyanoacetamide Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

N-substituted cyanoacetamides (NCAs) are privileged scaffolds in drug discovery, serving as precursors for bioactive heterocycles like aminopyrazoles, pyridines, and anticancer agents. However, their structural validation is frequently compromised by tautomeric ambiguity (keto-enol equilibrium) and geometric isomerism (


 configurations around the active methylene).

This guide rejects the standard "checklist" approach. Instead, it establishes a hierarchical validation protocol . We compare the utility of 1D NMR (the baseline) against 2D NMR and Single Crystal X-ray Diffraction (SC-XRD) to demonstrate that while 1D NMR is sufficient for purity, it is often insufficient for definitive structural assignment of NCAs without specific solvent manipulations or complementary techniques.

The Structural Ambiguity Challenge

The core challenge in validating NCAs lies in the active methylene group (


) flanked by a nitrile (

) and an amide carbonyl (

). This creates a highly acidic proton environment susceptible to:
  • Keto-Enol Tautomerism: The shift from the amide form to the imidol form.

  • 
     Isomerism:  If the methylene is substituted (e.g., Knoevenagel condensates), the rigidity of the double bond creates stereoisomers that are difficult to distinguish by mass spectrometry alone.
    
Visualizing the Equilibrium

The following diagram illustrates the tautomeric and isomeric forms that must be distinguished during validation.

Tautomerism Keto Keto-Amide Form (Major in non-polar solvents) -CH2- Signal Present Enol Enol-Imidol Form (Stabilized by H-bonds) -OH Signal Present Keto->Enol Proton Transfer Anion Resonance Stabilized Anion (Base Catalyzed) Keto->Anion -H+ Enol->Anion -H+

Figure 1: Tautomeric equilibrium of N-substituted cyanoacetamides. The detection of specific tautomers depends heavily on solvent choice (DMSO-d6 vs. CDCl3).

Comparative Analysis of Validation Methods

This section objectively compares analytical techniques based on their ability to resolve the structural ambiguities defined above.

Method A: 1D NMR ( & ) – The Baseline
  • Utility: Routine purity checks and functional group verification.

  • Limitation: In

    
    , amide protons often broaden or disappear due to exchange. The active methylene signal (
    
    
    
    ppm) can be obscured by water peaks in DMSO.
  • Critical Protocol: You must use DMSO-d6 rather than

    
     for structural validation of NCAs. DMSO slows the proton exchange rate, sharpening the 
    
    
    
    signals and allowing the observation of vicinal couplings if present.
Method B: 2D NMR (HMBC/HSQC) – The Problem Solver
  • Utility: Establishing connectivity across "silent" atoms (quaternary carbons, heteroatoms).[1]

  • Mechanism: HMBC (Heteronuclear Multiple Bond Correlation) is the self-validating step. It proves the

    
    -substitution by showing a correlation between the amide proton and the adjacent alkyl/aryl carbons, ruling out 
    
    
    
    -alkylation (a rare but possible side reaction).
  • Key Correlation: Look for the

    
     coupling between the amide 
    
    
    
    proton and the carbonyl carbon (
    
    
    ).
Method C: Single Crystal X-ray Diffraction (SC-XRD) – The Gold Standard
  • Utility: Absolute configuration and tautomer identification in solid state.

  • Why it wins: NMR represents a weighted average of conformers in solution. SC-XRD provides a static snapshot, definitively proving

    
     vs. 
    
    
    
    geometry in Knoevenagel derivatives and revealing intermolecular hydrogen bonding networks (e.g.,
    
    
    ) that stabilize the crystal lattice.
Data Comparison Table
Feature1D NMR (DMSO-d6)2D NMR (HMBC)SC-XRD
Active Methylene Singlet,

3.6-4.2 ppm
Correlation to CN & COBond lengths (

)
Amide Proton Broad singlet,

8.0-10.5 ppm
Correlation to

-substituent
H-bond geometry
Nitrile Group Carbon signal

115-118 ppm
Correlation from

Bond angle

Isomer Resolution Inferred (NOE required)Inferred (coupling constants)Definitive
Sample State Solution (Dynamic)Solution (Dynamic)Solid (Static)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis & Crystallization (The Pre-requisite)

To validate the structure, you first need a pristine sample.

  • Reaction: React ethyl cyanoacetate with the appropriate primary amine (1:1 equiv) in ethanol.

  • Catalyst: No catalyst is usually required for simple amines; mild heating (

    
    ) suffices.
    
  • Purification (Self-Validation): Recrystallize from ethanol/water.

    • Check: If the melting point range is

      
      , the structure is likely impure or a mixture of isomers.
      
  • Crystal Growth: For SC-XRD, dissolve 20 mg of pure compound in hot ethanol. Allow to cool slowly in a Dewar flask to control the thermal gradient.

Protocol 2: The NMR "Lock-Down"

This protocol ensures you do not misinterpret solvent peaks as structural features.

  • Solvent: Dissolve ~10 mg sample in 0.6 mL DMSO-d6 .

  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Crucial Step: Add 1 drop of

      
       and re-run.
      
    • Validation: The amide

      
       signal (
      
      
      
      ppm) must disappear. If a signal remains in that region, it is likely an aromatic proton or an impurity, not the amide.
  • HMBC Setup: Optimize for long-range coupling (

    
    ). Focus on the correlation between the 
    
    
    
    -substituent's
    
    
    -protons and the amide carbonyl.

Structural Validation Workflow

The following logic flow ensures no structural ambiguity remains.

ValidationWorkflow Start Crude Product NMR1D 1H NMR (DMSO-d6) Check: Singlet ~3.8ppm (CH2) Singlet ~9.0ppm (NH) Start->NMR1D Ambiguity Ambiguity Check: Are peaks split? (Isomers) Is NH visible? NMR1D->Ambiguity HMBC Run HMBC Confirm N-C-C=O connectivity Ambiguity->HMBC Complex N-Sub XRD Single Crystal XRD Definitive E/Z & Tautomer Ambiguity->XRD Isomeric Mixture Final Validated Structure Ambiguity->Final Clear Spectra HMBC->Final XRD->Final

Figure 2: Decision tree for the structural validation of N-substituted cyanoacetamides.

Detailed Spectroscopic Data Reference

When validating your specific derivative, reference these characteristic bands. Deviations >5% suggest structural modification (e.g., cyclization).

Infrared Spectroscopy (FT-IR)
  • 
    : 
    
    
    
    (Broad if H-bonded).
  • 
    : 
    
    
    
    (Sharp, medium intensity). Note: If this is absent, the compound may have cyclized into a pyridine or pyrazole.
  • 
    : 
    
    
    
    (Amide I band).
NMR Chemical Shifts (in DMSO-d6)
  • 
     (Active Methylene): 
    
    
    
    3.60 -- 4.10 ppm (Singlet).
  • 
     (Amide): 
    
    
    
    8.50 -- 10.50 ppm (Singlet,
    
    
    exchangeable).
  • 
     (Nitrile Carbon): 
    
    
    
    115 -- 118 ppm.
  • 
     (Amide Carbon): 
    
    
    
    160 -- 165 ppm.

References

  • Dyachenko, V. D., et al. (2021). "Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide." Molbank, 2022(2), M1373.

  • El-Gohary, N. M., & Shaaban, M. R. (2016). "Synthesis and biological evaluation of some new N-substituted cyanoacetamide derivatives." European Journal of Medicinal Chemistry. (Contextual grounding from search results on cyanoacetamide biological activity).
  • Marinković, A. D., et al. (2012).[2] "Substituent effect on IR, 1H- and 13C-NMR spectral data in N-(substituted phenyl)-2-cyanoacetamides: A correlation study." Journal of the Serbian Chemical Society, 77(0), 1-1.

  • BenchChem. (2025).[3] "X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide." BenchChem Comparative Guides.

  • Ghozlan, S. A. S., et al. (2020).[4][5] "Synthesis, and synthetic applications of cyanoacetamides." Arkivoc, 2020(i), 20-56.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-cyano-N-(3,3-diphenylpropyl)acetamide. As a niche compound within drug development and research, its handling and disposal require a nuanced understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on the principles of safety, regulatory compliance, and environmental stewardship.

Section 1: Hazard Assessment and Risk Mitigation

Understanding the intrinsic hazards of this compound is the foundation of its safe management. The molecule's structure, featuring a nitrile (cyano) group, dictates its primary toxicological concerns. While a specific Safety Data Sheet (SDS) for this exact compound must always be the primary reference, we can infer its likely hazard profile from analogous structures like 2-cyanoacetamide and other organic nitriles.

The presence of the cyano (-CN) group is of paramount concern. Organic nitriles can be toxic and may cause harm if swallowed, inhaled, or absorbed through the skin.[1][2] A critical, and potentially fatal, hazard is the possible release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with strong acids. Therefore, segregation from acidic waste is not merely a best practice; it is a life-saving necessity.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Potential Hazard Description Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Nitrile gloves, safety goggles with side shields, and a properly fitted lab coat are mandatory. Work should be conducted in a chemical fume hood to prevent inhalation.[3][4]
Skin & Eye Irritation Expected to cause skin and serious eye irritation based on similar compounds.[1][2]Wear appropriate gloves and eye protection. An eyewash station and safety shower must be readily accessible.[4]
Reactivity with Acids Contact with acids can liberate highly toxic hydrogen cyanide (HCN) gas.Strict segregation from acidic materials and waste streams is critical.
Environmental Hazard Improper disposal can contaminate soil and water. The EPA regulates cyanide-containing wastes due to their potential to harm aquatic life and human health through water sources.[5]Disposal must follow all local, state, and federal regulations to prevent environmental release.[6][7]

Section 2: The Regulatory Imperative

The disposal of chemical waste is not at the discretion of the researcher but is governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[6] This regulation strictly prohibits the disposal of hazardous waste, such as cyanide-containing compounds, into regular trash or down the sewer.[6][8]

Furthermore, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) .[9][10][11] This plan must include provisions for safe handling and disposal of hazardous chemicals, ensuring that all personnel are trained on these procedures.[8][11]

Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations and will provide specific protocols that align with federal, state, and local laws. Always consult your institution's EHS guidelines before proceeding with any waste disposal.

Section 3: Standard Operating Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Don the appropriate PPE as detailed in Table 1: nitrile gloves, a lab coat, and chemical safety goggles.[3]

Step 2: Waste Segregation

This is the most critical step to prevent dangerous chemical reactions.

  • Designate a specific waste stream: this compound waste should be collected in a dedicated container labeled for "toxic organic solids" or "cyanide-containing waste" as per your institution's guidelines.

  • Prevent Incompatibilities: Under no circumstances should this waste be mixed with other chemical waste, especially acids or strong oxidizing agents.[9] Physical separation using secondary containment is recommended to prevent accidental mixing.[6]

Step 3: Containerization

The integrity of the waste container is essential for safety.

  • Material Compatibility: The container must be made of a material compatible with the chemical. For a solid like this, a high-density polyethylene (HDPE) or glass container is typically appropriate.[3][6] The original product container is often the best option for waste accumulation.[8]

  • Condition and Closure: The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof lid.[6][8]

  • Cleanliness: Keep the exterior of the waste container clean and free of contamination.

Step 4: Labeling

Proper labeling is a regulatory requirement and a vital safety measure.[3][12]

  • Use a Hazardous Waste Tag: Affix your institution's official hazardous waste tag to the container as soon as the first particle of waste is added.

  • Complete Information: The label must clearly state:

    • The full chemical name: "this compound" (do not use abbreviations or formulas).[7]

    • The words "Hazardous Waste."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and the laboratory location.

Step 5: Temporary On-Site Storage

Waste containers must be stored safely pending pickup.

  • Point of Generation: Waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[6]

  • Secure Location: Store the sealed container in a designated, secure area away from heat sources and direct sunlight.[12] This area should be clearly marked as a satellite accumulation area for hazardous waste.

  • Secondary Containment: Place the container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

Step 6: Arranging for Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Do Not Overfill: Fill containers to no more than 90% capacity to prevent spills and allow for expansion.

  • Request Pickup: Once the container is full or you are finished with the process generating the waste, submit a waste collection request to your institution's EHS department.[8]

  • Professional Disposal: Only licensed hazardous waste disposal companies are permitted to transport and ultimately dispose of this material, typically through methods like high-temperature incineration.[13]

Section 4: Emergency Procedures for Spills

Accidents can happen, and a prepared response is crucial.

  • Minor Spill (Contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spilled solid with a chemical absorbent pad or inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbent material and spilled chemical into the designated hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution and dispose of all cleanup materials as hazardous waste.[8]

  • Major Spill (Outside of a fume hood or a large quantity):

    • EVACUATE the laboratory immediately.

    • Alert others to stay out of the area.

    • If safe to do so, close the laboratory door to contain any potential vapors.

    • Call your institution's emergency number and the EHS office to report the spill.

    • Do not attempt to clean up a major spill yourself. Wait for the trained emergency response team.

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_emergency Emergency Spill start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood get_container Obtain Compatible, Leak-Proof Waste Container hood->get_container label_container Affix & Complete Hazardous Waste Label get_container->label_container add_waste Add Waste to Container label_container->add_waste seal Securely Seal Container add_waste->seal store Store in Designated Satellite Accumulation Area seal->store check_full Container Full? store->check_full request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes continue_work Continue Accumulating Waste check_full->continue_work No end Disposal Handled by EHS request_pickup->end continue_work->add_waste spill Spill Occurs spill_size Spill Minor & Contained? spill->spill_size cleanup Follow Minor Spill Protocol spill_size->cleanup Yes evacuate EVACUATE & CALL EHS spill_size->evacuate No

Caption: Decision workflow for handling and disposing of this compound.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (2019, September 19). Medical Waste Pros. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Office of Clinical and Research Safety. Retrieved from [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet for 1-Acetamidoadamantane. (2025, December 18). Retrieved from a generic SDS source. (Note: This is a proxy, a specific SDS for the target compound should be used).
  • MSDS of 2-Cyano-N-methyl-acetamide. (n.d.). Retrieved from a generic SDS source. (Note: This is a proxy, a specific SDS for the target compound should be used).
  • Safety Data Sheet for Acetamide. (2022, October 31). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Methods of destruction of cyanide in cyanide-containing waste. (n.d.). Google Patents.
  • Guidance on Quantifying Use and Reporting Cyanide Compounds. (2016, May 9). Massachusetts Department of Environmental Protection. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
  • Method 9013A: Cyanide Extraction Procedure for Solids and Oils. (2004, November). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet 2-Cyanoacetamide, 99%. (2009, July 20). Acros Organics. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-cyano-N-(3,3-diphenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & PPE Protocol for Lipophilic Nitrile Intermediates

Executive Summary & Hazard Profiling

2-cyano-N-(3,3-diphenylpropyl)acetamide is a specialized pharmaceutical intermediate. While a specific Safety Data Sheet (SDS) may not be widely public due to its proprietary nature in drug development (likely related to opioid or anticholinergic synthesis pathways), its chemical structure dictates a High-Hazard Control Strategy .

This guide utilizes Structure-Activity Relationship (SAR) safety principles. We treat this compound not merely as a generic chemical, but as a Lipophilic Potent Compound .

The "Why" Behind the Safety Protocol
  • The Diphenylpropyl Moiety: This structural backbone is highly lipophilic (fat-soluble). It is designed to cross biological membranes, including the blood-brain barrier. Risk: Rapid dermal absorption.

  • The Cyanoacetamide Group: Contains a nitrile functionality.[1][2][3] While generally stable, metabolic breakdown can release cyanide ions, and the amide functionality can cause severe eye/respiratory irritation.

  • Physical State: Likely a crystalline solid.[4] Static electricity can cause particle dispersion, creating an inhalation hazard during weighing.

Control Band Assignment: OEB 3 (Occupational Exposure Band 3) — Handle as if Potent.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for this compound due to its enhanced skin absorption potential.

Tiered PPE Selection Table
Protection ZoneComponentSpecificationScientific Rationale
Ocular Safety GogglesANSI Z87.1 (Chemical Splash)Prevent absorption through the mucous membranes of the eye (a rapid route for lipophilic drugs).
Respiratory Primary: Fume HoodSecondary: N95 or P100Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.Engineering controls are the first line of defense. If handling open powder outside a hood, a PAPR is required.
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield) or High-Grade Nitrile (8 mil)Causality: Standard nitrile degrades in organic solvents used to dissolve this compound (e.g., DCM, DMSO). Laminate gloves provide broad chemical resistance.
Dermal (Body) Disposable CoverallTyvek® 400 or equivalent (Elastic wrists)Cotton lab coats absorb liquids and hold the contaminant against the skin. Tyvek repels dust and light splashes.

Decision Logic: PPE Selection

Do not guess. Follow this logic flow to determine the required protection level based on your specific operation.

PPE_Decision_Tree Start Start: Handling this compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quantity_S Quantity > 10 mg? Solid->Quantity_S Quantity_L Concentration > 10 mM? Liquid->Quantity_L Level_1 LEVEL 1 PPE Fume Hood + Double Nitrile + Lab Coat Quantity_S->Level_1 No Level_2 LEVEL 2 PPE Fume Hood + Laminate Gloves + Tyvek Sleeves Quantity_S->Level_2 Yes Quantity_L->Level_1 No Quantity_L->Level_2 Yes (Standard) Level_3 LEVEL 3 PPE Isolator/Glovebox Required Quantity_L->Level_3 High Conc. / Aerosol Risk

Figure 1: PPE Decision Tree based on physical state and quantity.[5][6][7][8][9] Note that solid handling always requires respiratory consideration due to dust potential.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the weighing of the dry solid.

  • Preparation:

    • Place an analytical balance inside a certified chemical fume hood or powder containment enclosure.

    • Static Control: Use an ionizing bar or anti-static gun. Lipophilic amides often carry high static charges, causing "fly-away" powder.

  • Technique:

    • Use the "Tare-Groos" Method : Tare the vial with the cap on. Remove cap, add solid, recap, and weigh. This prevents open exposure to the balance draft.

    • Solvent Addition: Add solvent (e.g., DMSO, Methanol) to the solid vial immediately after weighing to immobilize the dust.

B. Reaction Monitoring & Sampling
  • Syringe Safety: Use Luer-lock syringes to prevent needle detachment under pressure.

  • Quenching: Treat all reaction waste as hazardous. Quench reactive intermediates before disposal.

C. Decontamination Workflow

If a spill occurs or when cleaning glassware:

  • Solubilize: Use Ethanol or Acetone to wipe down surfaces (the compound is likely insoluble in water).

  • Surfactant Wash: Follow with a soap/water wash to remove the organic solvent residue.

  • UV Verification: If the compound is UV-active (likely due to diphenyl rings), use a handheld UV lamp (254 nm) to check for residue on the benchtop.

Emergency Response: Spill & Exposure

Self-Validating System: Ensure your spill kit contains absorbent pads compatible with organic solvents , not just universal clay.

Emergency_Response Spill Spill Incident Evacuate 1. Evacuate & Ventilate (Allow aerosols to settle) Spill->Evacuate PPE_Don 2. Don Level 2 PPE (Tyvek + Double Gloves + Resp) Evacuate->PPE_Don Contain 3. Containment Cover with solvent-absorbent pads PPE_Don->Contain Clean 4. Decontaminate Solvent Wipe -> Soap Wash Contain->Clean Dispose 5. Disposal Seal in HazWaste Bag Clean->Dispose

Figure 2: Sequential workflow for managing a spill of this compound.

First Aid (Specific to Nitriles/Amides)
  • Inhalation: Move to fresh air immediately. Oxygen may be required.

  • Skin Contact: Wash with soap and water for 15 minutes .[5] Do not use ethanol for skin cleaning as it may enhance absorption of the lipophilic compound.

  • Eye Contact: Flush with water for 15 minutes.[5][9]

Disposal & Waste Management

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid). The cyano group can react violently.

  • Labeling: clearly label waste as "Toxic Organic - Nitrile Containing."

  • Destruction: Incineration is the preferred method for destruction of the diphenylpropyl backbone and nitrile group.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Cyanides & Nitriles.

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Cyanoacetamide (Analogous Structure Safety Data).

(Note: Due to the specific nature of this compound, specific toxicological data is extrapolated from homologous diphenylpropylamine and cyanoacetamide structures.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.